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Foundational

Elucidating the Oidiolactone C Biosynthetic Pathway in Oidiodendron species: A Technical Guide for Natural Product Research and Development

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis of Oidiolactone C, a potent antifungal norditerpene dilactone. As the complete biosyn...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis of Oidiolactone C, a potent antifungal norditerpene dilactone. As the complete biosynthetic gene cluster (BGC) and enzymatic pathway have not been fully elucidated in published literature, this guide adopts a forward-looking, field-proven approach. It outlines a robust, multi-stage research program designed to identify the responsible genes, characterize the enzymes, and reconstitute the pathway. The methodologies described herein are grounded in established principles of fungal natural product biosynthesis and serve as a practical blueprint for discovery and bioengineering.

Part 1: The Target Molecule - An Introduction to Oidiolactone C

Oidiolactone C is a member of the oidiolactone family of norditerpene lactones isolated from fungi of the genus Oidiodendron, notably Oidiodendron truncatum.[1][2] These compounds represent a class of labdane-related diterpenoids (LRDs), which are characterized by a bicyclic core structure derived from geranylgeranyl pyrophosphate (GGPP).[3][4] Oidiolactone C and its analogues exhibit significant biological activities, including antifungal and cytotoxic properties, making them attractive scaffolds for the development of new therapeutic agents.[5] The chemical synthesis of Oidiolactone C has been achieved, confirming its structure and providing a foundational understanding of its chemical sensitivities and potential derivatization strategies.[5] However, a biosynthetic approach is essential for sustainable production and for generating novel analogues through metabolic engineering.

Compound Profile: Oidiolactone C
Chemical Class Norditerpene Dilactone (Labdane-Related)
Producing Organism Oidiodendron truncatum
Core Skeleton C19 (decalin-based, lacking one methyl group from C20 precursor)
Key Functional Groups γ-lactone, δ-lactone, epoxide
Primary Precursor (Hypothesized) Geranylgeranyl Pyrophosphate (GGPP)
Reported Biological Activity Antifungal, Cytotoxic[5]

Part 2: The Hypothetical Biosynthetic Blueprint

Based on the structure of Oidiolactone C and established knowledge of fungal LRD biosynthesis, a logical pathway can be proposed.[4][6] This blueprint serves as a working hypothesis to guide gene discovery and functional characterization. The pathway can be conceptually divided into two major phases: formation of the core diterpene scaffold and subsequent oxidative tailoring.

Phase 1: Formation of the Labdane Diterpene Scaffold

The biosynthesis of all diterpenoids begins with the C20 isoprenoid precursor, GGPP. In fungi, the cyclization of GGPP into the characteristic bicyclic labdane core is typically catalyzed by a bifunctional labdane-related diterpene synthase (di-TPS).[3]

  • Protonation and Class II Cyclization: The reaction is initiated by a protonation-dependent cyclization of GGPP within the Class II active site (a C-terminal cyclase domain) of the di-TPS. This forms a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.

  • Ionization and Class I Reaction: The CPP intermediate is then channeled to the Class I active site (an N-terminal synthase domain) of the same enzyme. Here, the diphosphate moiety is eliminated, generating a carbocation that can be stabilized to form the final diterpene hydrocarbon backbone, hypothesized here to be a labdatriene.

Phase1_Diterpene_Scaffold_Formation GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Diphosphate Intermediate (CPP) GGPP->CPP Class II di-TPS (Cyclization) Scaffold Labdane-type Diterpene Scaffold CPP->Scaffold Class I di-TPS (Ionization/Stabilization)

Caption: Phase 1: Formation of the core labdane scaffold from GGPP.

Phase 2: Oxidative Tailoring and Lactone Formation

Following the creation of the hydrocarbon scaffold, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, are required to generate the final Oidiolactone C structure. These tailoring enzymes are typically encoded by genes located within the same BGC as the di-TPS.[7][8]

  • Hydroxylations: Specific carbon atoms on the labdane scaffold are sequentially hydroxylated by multiple CYPs. Key positions for Oidiolactone C would include those that ultimately become part of the lactone rings and the epoxide.

  • Oxidations & Lactonizations: The hydroxylated intermediates undergo further oxidation by dehydrogenases or CYPs to form carboxylic acids and aldehydes. Intramolecular esterification then leads to the formation of the characteristic γ- and δ-lactone rings.

  • Demethylation (Norditerpene Formation): One of the methyl groups (likely C-20) is oxidatively removed, a common step in the formation of norditerpenoids. This multi-step process typically involves sequential oxidation of the methyl group to an alcohol, then an aldehyde, and finally a carboxylic acid, followed by decarboxylation.

  • Epoxidation: A final epoxidation step, likely catalyzed by a CYP, forms the reactive epoxide ring.

Oidiolactone_C_Biosynthesis_Pathway cluster_phase1 Phase 1: Scaffold Formation cluster_phase2 Phase 2: Oxidative Tailoring GGPP GGPP Labdane Labdane Scaffold GGPP->Labdane di-TPS Hydroxylated Hydroxylated Labdane Labdane->Hydroxylated CYP(s) Oxidized Oxidized Intermediate (Carboxylic Acids) Hydroxylated->Oxidized Dehydrogenase(s) / CYP(s) Dilactone Norditerpene Dilactone Oxidized->Dilactone Lactonization & Demethylation OidiolactoneC Oidiolactone C Dilactone->OidiolactoneC CYP (Epoxidase)

Caption: Hypothetical biosynthetic pathway of Oidiolactone C.

Part 3: A Practical Guide to Elucidating the Oidiolactone C Pathway

This section provides a series of self-validating experimental protocols to systematically identify and characterize the Oidiolactone C biosynthetic pathway.

Stage 1: In Silico Analysis - Identifying the Biosynthetic Gene Cluster (BGC)

The foundational step is to locate the putative BGC within the genome of Oidiodendron truncatum. Fungal BGCs for secondary metabolites are characterized by the co-localization of genes encoding the core synthase and the necessary tailoring enzymes.[7][8]

Experimental Protocol: Genome Mining for the Oidiolactone C BGC

  • Strain Cultivation and DNA Extraction:

    • Cultivate Oidiodendron truncatum (e.g., ATCC 20621) in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days.

    • Harvest mycelia by filtration, freeze-dry, and grind to a fine powder under liquid nitrogen.

    • Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit, ensuring high purity (A260/280 ratio of ~1.8).

  • Genome Sequencing and Assembly:

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly.

    • Assemble the genome using appropriate software (e.g., Canu for long reads, followed by polishing with Pilon using short reads).

  • Bioinformatic Analysis for BGC Prediction:

    • Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version.[9]

    • Specifically search the antiSMASH output for predicted BGCs classified as "Terpene".

    • Prioritize candidate BGCs that contain a gene encoding a labdane-related di-TPS (with both Class I and Class II domains) physically clustered with multiple genes encoding cytochrome P450s, dehydrogenases, and potentially other tailoring enzymes.

Workflow_Genome_Mining Start O. truncatum Culture DNA Genomic DNA Extraction Start->DNA Seq Whole Genome Sequencing DNA->Seq Assembly Genome Assembly Seq->Assembly AntiSMASH antiSMASH BGC Prediction Assembly->AntiSMASH Candidate Candidate LRD BGC (di-TPS + CYPs) AntiSMASH->Candidate

Caption: Workflow for identifying the candidate Oidiolactone C BGC.

Stage 2: In Vivo Validation - Linking the BGC to Oidiolactone C

Once a candidate BGC is identified, its role in Oidiolactone C production must be experimentally verified. This is achieved through gene knockout in the native host and/or heterologous expression in a model organism.

Experimental Protocol: Gene Knockout of the Core di-TPS

  • Construct Design:

    • Design a knockout cassette for the candidate di-TPS gene using a CRISPR/Cas9 system adapted for filamentous fungi.

    • The cassette should include a guide RNA (gRNA) targeting an early exon of the di-TPS gene and a repair template containing a selectable marker (e.g., hygromycin resistance) flanked by ~1 kb homology arms corresponding to the regions upstream and downstream of the target site.

  • Fungal Transformation:

    • Generate protoplasts from young O. truncatum mycelia using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum).

    • Transform the protoplasts with the CRISPR/Cas9 plasmid and the knockout cassette using a PEG-calcium chloride mediated method.

  • Mutant Selection and Verification:

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent (e.g., hygromycin).

    • Isolate resistant colonies and screen for successful gene replacement via PCR using primers that bind outside the homology arms and within the resistance marker.

    • Confirm the absence of the di-TPS transcript in the mutant using RT-qPCR.

  • Metabolite Analysis:

    • Cultivate the wild-type strain and the confirmed Δdi-TPS mutant under identical, Oidiolactone C-producing conditions.

    • Extract the culture broth and mycelia with ethyl acetate.

    • Analyze the extracts by HPLC-MS. The definitive proof is the presence of Oidiolactone C in the wild-type extract and its complete absence in the Δdi-TPS mutant extract.

Experimental Protocol: Heterologous Expression of the BGC

  • BGC Cloning:

    • Clone the entire predicted BGC (~20-40 kb) from O. truncatum genomic DNA into a suitable expression vector. Techniques like Gibson Assembly or yeast-based homologous recombination (e.g., using AMA1-based pYFAC vectors) are suitable for large DNA fragments.[8]

    • The vector should contain selectable markers for the fungal host and strong, inducible promoters to drive expression of the BGC genes.

  • Host Transformation:

    • Transform a genetically tractable, clean-background fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the BGC-containing vector.[10]

  • Expression and Analysis:

    • Cultivate the transformed host under inducing conditions.

    • Extract the culture and analyze by HPLC-MS, comparing the metabolite profile to an empty-vector control.

    • De novo production of Oidiolactone C in the engineered host provides conclusive evidence that the cloned BGC is responsible for its biosynthesis.

Part 4: Data Synthesis and Management

The proposed research program will generate diverse datasets. Proper organization is key for interpretation. The following table represents the type of quantitative data expected from the characterization of a key tailoring enzyme (e.g., the final epoxidase) once it has been expressed and purified.

Parameter Hypothetical Value Experimental Method Significance
Substrate (Kₘ) 50 ± 5 µMIn Vitro Enzyme AssayMeasures enzyme's affinity for the immediate precursor.
Turnover Number (kcat) 10 ± 1.5 min⁻¹In Vitro Enzyme AssayIndicates the catalytic rate of the epoxidation step.
Catalytic Efficiency (kcat/Kₘ) 0.2 µM⁻¹min⁻¹CalculatedOverall efficiency of the enzyme; a key metric for bioengineering.
Optimal pH 7.5In Vitro Buffer ScreenDefines the ideal reaction condition for in vitro studies.
Optimal Temperature 30 °CIn Vitro Temperature ScreenDefines the ideal reaction condition for in vitro studies.
Cofactor Requirement NADPH, O₂Cofactor Omission AssayConfirms the enzyme is a P450 monooxygenase.

Part 5: Conclusion and Future Outlook

While the precise enzymatic steps for Oidiolactone C biosynthesis remain to be published, the path to their discovery is clear. The technical guide presented here provides a comprehensive, phased research plan, from in silico prediction to in vivo validation and in vitro characterization. Successful elucidation of this pathway will not only provide fundamental insights into the diversification of fungal diterpenoids but will also unlock the potential for metabolic engineering. By manipulating the identified biosynthetic genes, it will be possible to produce Oidiolactone C in high-yielding heterologous hosts and generate novel analogues with potentially improved efficacy and pharmacological properties, thereby accelerating the drug development process.

Part 6: References

  • Sato, F., Sonohara, T., Fujiki, S., Sugawara, A., Morishita, Y., Ozaki, T., & Asai, T. (2024). Genome mining of labdane-related diterpenoids: Discovery of the two-enzyme pathway leading to (−)-sandaracopimaradiene in the fungus Arthrinium sacchari. Beilstein Journal of Organic Chemistry, 20, 484-492. Available at: [Link]

  • Xu, M., Hillwig, M. L., Tiernan, M. S., & Peters, R. J. (2017). Probing Labdane-Related Diterpenoid Biosynthesis in the Fungal Genus Aspergillus. Journal of Natural Products, 80(3), 677-684. Available at: [Link]

  • Zulhussnain, M., & Hussain, Z. (2018). Diterpenes from Different Fungal Sources and Their 13C-NMR Data. In 13C-NMR in Natural Products. IntechOpen. Available at: [Link]

  • Peters, R. J. (2010). Two rings in them all: The labdane-related diterpenoids. Natural Product Reports, 27(11), 1521-1530. Available at: [Link]

  • Xu, M., Hillwig, M. L., Tiernan, M. S., & Peters, R. J. (2017). Probing Labdane-Related Diterpenoid Biosynthesis in the Fungal Genus Aspergillus. Journal of Natural Products. Available at: [Link]

  • Grienke, U., Wongsantichon, J., Gschaedler, A., & Rollinger, J. M. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. Journal of Natural Products, 83(2), 344-353. Available at: [Link]

  • Abe, I. (2017). Elucidation of Biosynthetic Pathways of Natural Products. The Chemical Record, 17(11), 1038-1051. Available at: [Link]

  • UniProt Consortium. (n.d.). Taxonomy - Oidiodendron truncatum (species). UniProt. Retrieved March 31, 2026, from [Link]

  • Schmidt-Dannert, C. (2015). Biosynthesis of terpenoid natural products in fungi. Advances in Biochemical Engineering/Biotechnology, 148, 19-61. Available at: [Link]

  • Grienke, U., Wongsantichon, J., Gschaedler, A., & Rollinger, J. M. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. Journal of Natural Products, 83(2), 344-353. Available at: [Link]

  • Chen, X., Li, X., Liu, Y., Zhang, Y., & Zhang, G. (2022). A New Source of Diterpene Lactones From Andrographis paniculata (Burm. f.) Nees—Two Endophytic Fungi of Colletotrichum sp. With Antibacterial and Antioxidant Activities. Frontiers in Microbiology, 13, 831688. Available at: [Link]

  • Liu, T., & Liu, L. (2022). Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020). Journal of Fungi, 8(3), 244. Available at: [Link]

  • Vainere, M., Chitarra, W., & Abbà, S. (2021). Completion of the genome sequence of Oidiodendron maius splipalmivirus 1. Archives of Virology, 166(9), 2669-2672. Available at: [Link]

  • Nakashima, Y., & Sankawa, U. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 21(8), 1085. Available at: [Link]

  • Ribeiro, M. H. L., & Ferreira, J. A. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Journal of Fungi, 7(9), 743. Available at: [Link]

  • IRMNG. (2025). Oidiodendron truncatum G.L. Barron, 1962. Retrieved March 31, 2026, from [Link]

  • Culp, E. J., Waglechner, N., & Wright, G. D. (2018). Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin. MedChemComm, 9(4), 648-654. Available at: [Link]

  • Kogle, M. E., & Wang, C. C. C. (2024). Combinatorial biosynthesis for the engineering of novel fungal natural products. Natural Product Reports, 41(4), 629-644. Available at: [Link]

  • Ding, Y., & Xu, W. (2014). Elucidation of pseurotin biosynthetic pathway points to trans-acting C-methyltransferase: generation of chemical diversity. Angewandte Chemie International Edition, 53(32), 8475-8479. Available at: [Link]

  • Barrero, A. F., Oltra, J. E., Alvarez, M., & Herrador, M. M. (2002). First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds. The Journal of Organic Chemistry, 67(8), 2535-2543. Available at: [Link]

Sources

Exploratory

The Molecular Ecology and Pharmacology of Oidiolactone C: A Technical Whitepaper

Executive Summary Oidiolactone C is a highly functionalized tetracyclic norditerpene dilactone predominantly isolated from the subterranean fungus Oidiodendron truncatum[1]. Originally discovered during bioprospecting ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oidiolactone C is a highly functionalized tetracyclic norditerpene dilactone predominantly isolated from the subterranean fungus Oidiodendron truncatum[1]. Originally discovered during bioprospecting efforts for novel antifungal agents, this compound has garnered significant attention in drug development and ecological management due to its potent activity against human pathogenic yeasts, apicomplexan parasites, and the causative agent of bat White-Nose Syndrome (WNS)[1],[2]. This whitepaper provides an authoritative, in-depth analysis of the natural origins, structural classification, synthetic pathways, and experimental isolation protocols for Oidiolactone C, designed for researchers and drug development professionals.

Natural Source and Fungal Ecology

The primary natural source of Oidiolactone C is Oidiodendron truncatum, a filamentous fungus capable of surviving in extreme, nutrient-poor environments[1].

The Subterranean Microbiome

Significant titers of oidiolactones have been isolated from fungal strains collected in the Soudan Iron Mine in Minnesota, USA—a critical hibernaculum for bat species[1]. The unique geochemistry of this 713.5-meter-deep abandoned mine exerts severe environmental pressure on its microbiome. To outcompete other microbes for limited resources, O. truncatum evolved a complex secondary metabolome, producing norditerpenes in high titers (>60 mg/kg in solid culture)[2].

Ecological Application: Biocontrol of White-Nose Syndrome

Because these subterranean fungi share an ecological niche with Pseudogymnoascus destructans (the fungal pathogen responsible for WNS in bats), their secondary metabolites are highly adapted to inhibit competing psychrophilic (cold-loving) fungi[1]. Oidiolactone C and its congeners are currently under investigation as topical biocontrol agents. However, translating these compounds to field applications requires careful cytotoxicity screening, as Oidiolactone C has demonstrated specific toxicity toward human fibroblast cell lines, necessitating further assays on intact bat skin models to ensure host safety[1].

Chemical Architecture and Structural Classification

Norditerpenes are C19 compounds derived from diterpenes (C20) that have lost one carbon atom during biosynthesis[3]. Oidiolactone C belongs to a specific subclass known as podolactone-related compounds , which are characterized by a tetracyclic dilactone skeleton[4].

Fungal and plant-derived tetracyclic norditerpene dilactones are classified into three structural groups based on their ring configurations[2],[5]:

  • Type A: Contain an α-pyrone[8(14), 9(11)-dieneone] system.

  • Type B: Feature a 7α, 8α-epoxy-9(11)-dieneone structure.

  • Type C: Possess a 7(8), 9(11)-dieneone structure.

Oidiolactone C is a Type B norditerpene dilactone. The presence and specific spatial orientation of the C-7/C-8 epoxide ring are critical for its distinct biological profile. Structure-activity relationship (SAR) studies indicate that the opening of the δ-lactone system or the removal of the epoxide significantly alters both cytotoxicity and antimicrobial efficacy[1],[5].

Pharmacological Profile and Bioactivity

Oidiolactone C exhibits a broad spectrum of biological activities, making it a compelling scaffold for pharmaceutical optimization. Its primary mechanisms of action target fundamental cellular processes in fungi and parasites, though the exact molecular targets remain an active area of research.

Quantitative Bioactivity Summary

The following table synthesizes the quantitative bioactivity data of Oidiolactone C and its closely related congeners across various pathogenic targets[1],[2],[4].

CompoundTarget Organism / Cell LineAssay TypePotency / Activity LevelNotes
Oidiolactone C Candida albicansMICHighly ActiveBroad-spectrum yeast inhibition.
Oidiolactone C Histoplasma capsulatumMICHighly ActiveTargets dimorphic fungi causing severe mycoses.
Oidiolactone C Human Fibroblasts (HFF)Cytotoxicity2x more toxic than analogsLimits direct topical use without structural optimization.
Oidiolactone A Cryptosporidium parvumEC50530 nMType B analog; high therapeutic index.
Oidiolactone B Toxoplasma gondiiEC50240 nMType C analog; most potent but higher host toxicity.
LL-Z1271α P. destructansMIC15 μg/mLRelated congener; WNS biocontrol candidate.

Chemical Synthesis and Pathway Engineering

Due to the low natural yield of specific minor congeners and the need for SAR optimization, robust synthetic pathways are essential. The first total synthesis of Oidiolactone C was achieved by Barrero et al., utilizing trans-communic acid as the chiral starting material[4].

Causality in Synthetic Design
  • Precursor Selection: trans-communic acid, easily isolated from the cones of the Mediterranean cypress (Cupressus sempervirens), is chosen because it inherently possesses the correct stereocenters required for the A and B rings of the podolactone skeleton, bypassing complex asymmetric induction steps[4].

  • The Bislactonization Step: The key transformation is a novel bislactonization catalyzed by Pd(II). Instead of sequential ring closures, Pd(II) facilitates the simultaneous formation of the tetracyclic podolactone skeleton from a norlabdadienedioic acid intermediate. This drastically reduces the step count and improves overall yield[4].

  • Epoxidation Reagent Choice: In the final step, converting the dienolide to Oidiolactone C requires epoxidation. Standard reagents like m-CPBA proceed too slowly (yielding only 5%). Dimethyldioxirane is explicitly chosen because its compact steric profile and high electrophilicity allow it to efficiently epoxidize the sterically hindered diene, boosting the yield to 49%[4].

Synthesis A trans-Communic Acid (Extracted from C. sempervirens) B Ozonolysis & Esterification (Side-chain degradation) A->B C Norlabdadienedioic Acid Intermediate B->C D Pd(II)-Catalyzed Bislactonization C->D E Tetracyclic Podolactone Skeleton (Dienolide) D->E F Epoxidation via Dimethyldioxirane E->F G Oidiolactone C (Type B Norditerpene) F->G

Figure 1: Synthetic workflow of Oidiolactone C from trans-communic acid.

Experimental Methodologies: Isolation & Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol details the bioassay-guided isolation of Oidiolactone C from natural fungal sources[1],[2].

Protocol: Bioassay-Guided Isolation of Oidiolactones

Step 1: Fungal Cultivation and Biomass Generation

  • Inoculate Oidiodendron truncatum (Strain MN0802960) onto Potato Dextrose Agar (PDA) plates[2].

  • Causality: PDA provides a rich carbohydrate source that stresses the fungus into secondary metabolite production when nutrients begin to deplete after 10–14 days of solid-state fermentation.

Step 2: Solvent Extraction

  • Lyse the fungal biomass and agar, then homogenize in a Waring blender with Ethyl Acetate (EtOAc).

  • Causality: EtOAc is selected due to its moderate polarity, which perfectly partitions the relatively non-polar norditerpene lactones away from highly polar primary metabolites (sugars, amino acids) and non-polar lipids.

  • Filter the homogenate and concentrate under reduced pressure to yield the crude extract.

Step 3: Bioassay-Guided Fractionation

  • Subject the crude extract to initial screening against target organisms (e.g., C. parvum nanoluciferase-expressing strains or P. destructans)[1],[2].

  • Fractionate active extracts using Silica Gel Column Chromatography, eluting with a step gradient of Hexane:EtOAc.

  • Causality: The step gradient sequentially displaces compounds based on hydrogen-bonding affinity. Oidiolactones, possessing multiple oxygenated functional groups, typically elute in mid-polarity fractions (e.g., 60:40 Hexane:EtOAc).

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

  • Pool active fractions and subject them to preparative Reverse-Phase HPLC (C18 column), using an Acetonitrile:Water gradient.

  • Isolate individual peaks corresponding to Oidiolactone C and its congeners. Validate purity (>95%) using LC-MS and structural identity via 1D/2D NMR (HMBC, NOESY) to confirm the specific orientation of the C-7/C-8 epoxide[1].

Isolation N1 O. truncatum Solid Culture (14 Days on PDA) N2 Ethyl Acetate Extraction & Concentration N1->N2 Cell Lysis & Partitioning N3 Crude Fungal Extract N2->N3 N4 High-Throughput Screening (C. parvum / P. destructans) N3->N4 Bioactivity Confirmation N5 Silica Gel Chromatography (Hexane:EtOAc Gradient) N4->N5 Active Fractions N6 Preparative RP-HPLC (Acetonitrile:Water) N5->N6 Sub-fractionation N7 Pure Oidiolactone C (NMR/MS Validation) N6->N7 High Purity Isolation

Figure 2: Workflow for the bioassay-guided isolation of Oidiolactone C.

Conclusion

Oidiolactone C represents a highly specialized class of fungal secondary metabolites with profound ecological and pharmacological significance. Whether sourced naturally from extreme subterranean environments or synthesized via advanced Pd(II)-catalyzed methodologies, its unique Type B norditerpene dilactone framework offers a promising scaffold for the development of next-generation antifungal and antiparasitic therapeutics.

References

  • Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats Source: Journal of Natural Products / Forest Pathology (umn.edu) URL:[Link]

  • Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity Source: PMC / bioRxiv URL:[Link]

  • First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Comprehensive Review of the Classification, Sources, Phytochemistry, and Pharmacology of Norditerpenes Source: Semantic Scholar URL:[Link]

Sources

Foundational

Unveiling the Cytotoxic Mechanisms of Oidiolactone C: A Technical Guide to Norditerpene Dilactones in Oncology

Prepared by: Senior Application Scientist, Oncology & Natural Products Screening Executive Summary The transition of natural products from ecological curiosities to viable oncological leads requires rigorous, mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Oncology & Natural Products Screening

Executive Summary

The transition of natural products from ecological curiosities to viable oncological leads requires rigorous, mechanistically sound validation. Oidiolactone C, a tetranorditerpene dilactone originally isolated from the subterranean fungus 1[1], has emerged as a highly potent cytotoxic agent. While initially characterized for its antifungal properties, bioassay-guided fractionation has revealed its submicromolar efficacy against specific human cancer cell lines, notably the HL-60 leukemia line[2].

This technical whitepaper deconstructs the structural pharmacology, apoptotic signaling pathways, and self-validating experimental workflows necessary to accurately quantify the cytotoxic effects of Oidiolactone C in preclinical drug development.

Structural Biology & Pharmacophore

Oidiolactone C features a highly functionalized 6/6/6/5 fused tetracyclic 3[3]. Synthesized enantiospecifically from diterpenic trans-communic acid[4], its structural rigidity is defined by its dilactone rings and specific oxygenation patterns.

Causality in target binding: The γ -lactone and δ -lactone moieties are not merely structural scaffolds; they act as critical electrophilic centers. In related5[5], these functional groups facilitate intercalation with cytoskeletal proteins and mitochondrial membranes, initiating a cascade of intracellular stress responses that culminate in programmed cell death.

Mechanistic Pathways of Cytotoxicity

To develop Oidiolactone C as a therapeutic lead, we must understand how it kills cancer cells. Extensive screening of the norditerpene class reveals two primary, intersecting mechanisms of action:

  • Mitochondrial-Mediated Apoptosis: Oidiolactone C disrupts the mitochondrial membrane potential ( ΔΨm​ ). This depolarization forces the release of cytochrome c into the cytosol, triggering the formation of the apoptosome, which subsequently cleaves and activates Caspase-9 and the executioner Caspase-3[6].

  • G2/M Phase Cell Cycle Arrest: By interfering with microtubule dynamics and cytoskeletal organization, the compound prevents successful mitotic spindle formation, trapping the rapidly dividing cancer cells in the G2/M phase until prolonged arrest triggers apoptosis[6].

Pathway OidC Oidiolactone C Mito Mitochondrial Depolarization OidC->Mito Induces stress CellCycle G2/M Phase Arrest OidC->CellCycle Cytoskeletal interference CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Programmed Cell Death Casp3->Apoptosis CellCycle->Apoptosis Prolonged arrest

Fig 1: Proposed mitochondrial apoptotic and cell cycle arrest pathways induced by Oidiolactone C.

Quantitative Cytotoxicity Data

The potency of Oidiolactone C is highly dependent on the target cell lineage. Leukemia lines exhibit extreme sensitivity, while primary fibroblasts show a higher tolerance threshold, suggesting a favorable therapeutic window.

Table 1: Comparative Cytotoxic Efficacy of Oidiolactone C

Cell Line / TargetCompoundIC 50​ ( μ M)Mechanistic Notes / Reference
HL-60 (Human Leukemia)Oidiolactone C0.60Submicromolar potency; mitochondrial disruption[2]
HL-60 (Human Leukemia)Epirubicin (Control)0.71Validated positive chemotherapeutic control[2]
Human Fibroblasts Oidiolactone C> 1.2Exhibits differential toxicity; less active on normal cells[7]
Solid Tumor Lines Wentilactone analogs1.0 - 6.5Class-wide baseline for norditerpenoid dilactones[5]

Self-Validating Experimental Protocols

In my experience overseeing high-throughput screening pipelines, relying solely on colorimetric MTT assays for fungal metabolites is a critical vulnerability. Natural products often possess intrinsic reductive properties that artificially inflate formazan production, masking true cytotoxicity. Therefore, our laboratory mandates the following orthogonal, self-validating workflow.

Workflow Culture 1. Cell Culture (HL-60) Treatment 2. Treatment (Oidiolactone C) Culture->Treatment Viability 3a. Viability Assay (ATP-Luminescence) Treatment->Viability FlowCyto 3b. Flow Cytometry (Annexin V/PI) Treatment->FlowCyto Western 3c. Western Blot (Caspases, PARP) Treatment->Western Analysis 4. Data Synthesis & IC50 Calculation Viability->Analysis FlowCyto->Analysis Western->Analysis

Fig 2: Self-validating experimental workflow for assessing Oidiolactone C cytotoxicity.

Protocol 1: Cell Viability via ATP-Luminescence (Primary Screen)

Causality: ATP quantitation provides a direct, interference-free measurement of metabolic viability, superior to MTT for highly functionalized 8[8].

  • Seed HL-60 cells at 1×104 cells/well in a 96-well opaque white plate (to prevent luminescent cross-talk).

  • Treat cells with a serial dilution of Oidiolactone C (0.01 μ M to 10 μ M) and incubate for 48 hours at 37°C, 5% CO 2​ .

  • Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to lyse cells and stabilize the luminescent signal.

  • Incubate for 10 minutes on an orbital shaker to ensure complete lysis and ATP release.

  • Record luminescence on a microplate reader. Calculate the absolute IC 50​ using a 4-parameter logistic curve fit.

Protocol 2: Apoptosis Quantification via Annexin V/PI Flow Cytometry

Causality: A drop in ATP only proves cells are dying or metabolically inactive. We use Annexin V/PI dual staining to prove the mechanism is programmed cell death (apoptosis) rather than non-specific necrosis. Annexin V specifically binds to externalized phosphatidylserine—a hallmark of early apoptosis.

  • Harvest treated HL-60 cells ( 1×106 cells) and wash twice with cold PBS to remove residual media.

  • Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.

  • Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry. Cells in the lower-right quadrant (FITC+/PI-) represent early apoptosis, confirming the compound's specific mechanistic pathway.

Protocol 3: Western Blotting for Caspase Activation

Causality: To definitively validate the intrinsic mitochondrial pathway diagrammed in Fig 1, we must observe the physical cleavage of executioner proteins.

  • Lyse treated cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails.

  • Quantify protein yield using a BCA assay. Load exactly 30 μ g of protein per lane onto a 10-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane and block with 5% non-fat dry milk for 1 hour.

  • Probe overnight at 4°C with primary antibodies targeting Cleaved Caspase-9, Cleaved Caspase-3, and cleaved PARP (Poly ADP-ribose polymerase).

  • Detect using HRP-conjugated secondary antibodies and ECL substrate. The emergence of lower molecular weight cleaved fragments confirms the activation of the apoptotic cascade.

Conclusion

Oidiolactone C stands as a premier example of how subterranean fungal metabolites can yield highly potent oncological leads. With an IC 50​ of 0.60 μ M against HL-60 leukemia cells—outperforming standard chemotherapeutics like epirubicin in specific assays—its ability to induce mitochondrial apoptosis and cell cycle arrest warrants advanced in vivo pharmacokinetic profiling.

References

  • Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats.Journal of Natural Products (2020).
  • First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds.Journal of Organic Chemistry (2002).
  • A Comprehensive Review of the Classification, Sources, Phytochemistry, and Pharmacology of Norditerpenes.MDPI (2023).
  • Collective Synthesis and Cytotoxicities of Wentilactone Type Norditerpenoid Dilactones.Chemistry–An Asian Journal / ResearchGate (2022).
  • Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum (PDF version).ResearchGate (2020).
  • Overview of pathways for WA-induced apoptosis and cell-cycle arrest.ResearchGate (2022).

Sources

Exploratory

Tetranorditerpene Dilactones in Agrochemical and Pharmaceutical Development: A Technical Whitepaper on the Herbicidal and Antibacterial Properties of Oidiolactone C

Executive Summary Oidiolactone C is a highly functionalized tetranorditerpene dilactone, originally isolated from the subterranean fungus Oidiodendron truncatum[1]. Belonging to the broader class of podolactones, this se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oidiolactone C is a highly functionalized tetranorditerpene dilactone, originally isolated from the subterranean fungus Oidiodendron truncatum[1]. Belonging to the broader class of podolactones, this secondary metabolite exhibits a unique structural scaffold characterized by a tetracyclic core with a γ-lactone and a δ-lactone ring[2]. While historically recognized for its antifungal properties, recent bioprospecting and synthetic derivatization have unveiled its potent herbicidal and antibacterial capabilities[1][3]. This whitepaper dissects the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols essential for leveraging Oidiolactone C in drug and agrochemical development.

Mechanistic Pathways: Dual-Action Efficacy

The biological activity of Oidiolactone C and its structural analogs is dictated by the spatial orientation of its dilactone rings, which act as highly reactive electrophilic centers[2].

Antibacterial Mechanism: While Oidiolactone C exhibits moderate broad-spectrum antibacterial activity, specific C16-terpene dilactone analogs (such as CJ-14445, isolated from the endophytic fungus Neofusicoccum luteum) demonstrate exceptional potency against Gram-negative pathogens like Pseudomonas aeruginosa[3]. The causality behind this targeted efficacy lies in the molecule's lipophilic framework, which facilitates penetration through the complex outer membrane of Gram-negative bacteria. Once internalized, the dilactone core is hypothesized to act as a potent inhibitor of protein synthesis by binding to ribosomal subunits—a mechanism homologous to that of the related podolactone LL-Z1271α[4]. This ribosomal blockade triggers cellular stasis and eventual apoptosis.

Herbicidal Mechanism: In agrochemical applications, Oidiolactones (A–F) exhibit pronounced phytotoxicity[1]. The herbicidal action is primarily driven by the disruption of plant growth regulation. When applied to model organisms like Lemna minor (duckweed), the compound induces rapid frond necrosis[1]. The molecular geometry of the tetranorditerpene competitively inhibits endogenous plant growth factors, leading to a catastrophic breakdown in cellular homeostasis and photosynthetic efficiency.

MOA cluster_bacteria Antibacterial Pathway cluster_plant Herbicidal Pathway Oidio Oidiolactone C (Tetranorditerpene Core) CellEntry Gram-Negative Membrane Penetration Oidio->CellEntry Lipophilic diffusion PlantUptake Plant Tissue Uptake (e.g., Lemna minor) Oidio->PlantUptake Agrochemical application Ribosome Ribosomal Binding & Translation Blockade CellEntry->Ribosome BactDeath Bacterial Apoptosis Ribosome->BactDeath GrowthReg Growth Factor Inhibition PlantUptake->GrowthReg PhytoTox Frond Necrosis & Phytotoxicity GrowthReg->PhytoTox

Dual mechanistic pathways of Oidiolactone C detailing antibacterial and herbicidal action.

Quantitative Efficacy Data

To contextualize the therapeutic and agrochemical window of Oidiolactone C and its analogs, the following table synthesizes key efficacy metrics derived from robust in vitro assays[1][3][4][5].

CompoundTarget OrganismActivity TypeEfficacy Metric (MIC / EC50)
Oidiolactone C Candida albicans / Pathogenic YeastsAntifungalMIC: 12.5 – 25 µg/mL
Oidiolactone C Lemna minor (Duckweed)HerbicidalStrong Phytotoxicity (Necrosis)
Oidiolactone A & B Cryptosporidium parvumAnti-parasiticEC50: 240 – 530 nM
CJ-14445 (C16 Analog)Pseudomonas aeruginosaAntibacterialMIC: 0.61 µg/mL

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental design must transcend mere procedural steps; it must embed causality and internal validation to ensure data integrity.

Protocol 1: Isolation and Chromatographic Purification

Causality: Fungal secondary metabolites are embedded in complex carbohydrate and lipid matrices. We utilize Ethyl Acetate (EtOAc) extraction because its dielectric constant optimally partitions moderately polar dilactones while leaving highly polar contaminants in the aqueous phase.

  • Cultivation: Culture Oidiodendron truncatum on solid rice media for 30 days at 25°C to induce secondary metabolite biosynthesis[4].

  • Extraction: Macerate the biomass and extract exhaustively with EtOAc (3 x 500 mL). Self-Validation: Spike a known inert internal standard (e.g., tetramethylsilane derivative) prior to extraction to quantify recovery efficiency.

  • Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a step gradient of hexane/EtOAc.

  • Validation: Confirm the identity of Oidiolactone C via 1D/2D NMR (HMBC, NOESY) and HR-MS, ensuring the presence of the signature δ-lactone carbonyl peak[4].

Protocol 2: Herbicidal Efficacy Assay (Lemna minor Model)

Causality: Lemna minor is selected as the model organism due to its rapid vegetative reproduction and high sensitivity to photosynthetic and growth inhibitors, providing a highly reproducible and quantifiable endpoint[1].

  • Preparation: Cultivate L. minor in standard nutrient broth under a 16-hour photoperiod at 20°C.

  • Dosing: Transfer three healthy fronds to individual wells in a 24-well plate. Apply Oidiolactone C dissolved in 1% DMSO at concentrations ranging from 1 to 100 µg/mL.

  • Internal Control: Utilize 1% DMSO as a negative vehicle control and a commercial herbicide (e.g., Atrazine) as a positive control. Self-Validation: If the vehicle control shows >5% necrosis, the assay is voided due to solvent toxicity.

  • Quantification: After 7 days, quantify frond necrosis using digital image analysis to calculate the IC50.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Causality: Agar-disk diffusion is inherently biased against lipophilic compounds like tetranorditerpenes due to poor agar diffusion rates. Broth microdilution ensures uniform compound exposure and yields a precise, quantitative Minimum Inhibitory Concentration (MIC)[3].

  • Inoculum Preparation: Adjust Pseudomonas aeruginosa (or target strain) to a 0.5 McFarland standard in Mueller-Hinton Broth.

  • Serial Dilution: Prepare a 2-fold serial dilution of the dilactone analog (e.g., 100 µg/mL down to 0.1 µg/mL) in a 96-well microtiter plate.

  • Incubation & Reading: Inoculate wells and incubate at 37°C for 18 hours. Add resazurin dye as a metabolic indicator. Self-Validation: A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration remaining blue, cross-verified by OD600 spectrophotometry.

Workflow FungalCulture Fungal Cultivation (Solid Media) Extraction EtOAc Extraction & Partitioning FungalCulture->Extraction Purification Silica Gel Chromatography Extraction->Purification Validation NMR/HR-MS Structural Validation Purification->Validation Bioassay Self-Validating Bioassays (MIC/IC50) Validation->Bioassay

Self-validating experimental workflow for the isolation and bio-evaluation of Oidiolactone C.

Conclusion & Future Perspectives

Oidiolactone C and its tetranorditerpene analogs represent a highly versatile chemical scaffold. While the native molecule demonstrates significant herbicidal activity suitable for next-generation bio-herbicides[1], its structural derivatives exhibit profound antibacterial efficacy against multidrug-resistant Gram-negative strains[3]. Future drug development must focus on structure-activity relationship (SAR) optimization—specifically targeting the functionalization of the C-17 and lactone rings—to maximize target specificity and minimize off-target cytotoxicity.

References

  • Zhang, Y., Li, X., & Xu, T. (2002). "First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds." The Journal of Organic Chemistry. URL:[Link]

  • Krohn, K., et al. (2000). "Biologically Active Secondary Metabolites from Fungi. 12. Oidiolactones A−F, Labdane Diterpene Derivatives Isolated from Oidiodendron truncata." Journal of Natural Products. URL:[Link]

  • Hanessian, S., et al. (2020). "Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats." Journal of Natural Products. URL:[Link]

  • Faleye, O. S., et al. (2022). "Anti-Pseudomonas aeruginosa activity of a C16-terpene dilactone isolated from the endophytic fungus Neofusicoccum luteum of Kigelia africana (Lam.)." Scientific Reports. URL:[Link]

  • Murebwayire, et al. (2023). "Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity." MDPI Molecules. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis Protocol for Oidiolactone C

Introduction & Strategic Rationale Oidiolactone C is a complex tetracyclic norditerpene dilactone characterized by a densely oxygenated 6/6/6/5 polyfused ABCD-ring system. Originally isolated from filamentous fungi, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Oidiolactone C is a complex tetracyclic norditerpene dilactone characterized by a densely oxygenated 6/6/6/5 polyfused ABCD-ring system. Originally isolated from filamentous fungi, this compound has garnered intense interest in drug development due to its potent antifungal properties and its recently discovered nanomolar anti-apicomplexan activity against Cryptosporidium parvum and Toxoplasma gondii (exhibiting no host cell toxicity) 1.

Synthesizing the consecutive sp²-hybridized carbon centers within its rigid framework presents a significant challenge 2. While de novo asymmetric total synthesis from the Wieland-Miescher ketone is possible via the Hanessian protocol 3, the most scalable and widely adopted protocol for Oidiolactone C is the semi-synthetic route developed by Barrero et al. This route utilizes the abundant chiral pool terpene trans-communic acid and achieves the target in 11 steps with an 11.7% overall yield 4.

The hallmark of this protocol is a highly efficient Pd(II)-catalyzed bislactonization to construct the tetracyclic core, followed by a highly specific late-stage epoxidation where reagent selection is critical for success.

Synthetic Workflow

SynthesisWorkflow Step1 trans-Communic Acid (Chiral Pool Precursor) Step2 Aldehyde Intermediate (Side-Chain Degradation) Step1->Step2 KMnO4, then NaIO4 (80% yield) Step3 Norlabdadienedioic Acid (Oxidation & Esterification) Step2->Step3 CH2N2, then Hg(OAc)2 Step4 Tetracyclic Dilactone Core (Pd(II) Bislactonization) Step3->Step4 Pd(II) Catalyst (Key Ring Closure) Step5 11α-Phenylseleno Lactone (via Silyl Ketene Acetal) Step4->Step5 LDA, TMSCl, then PhSeCl (Avoids direct enolate failure) Step6 Dienolide (syn-Elimination) Step5->Step6 H2O2 (80% overall yield) Step7 Oidiolactone C (DMDO Epoxidation) Step6->Step7 DMDO (49% yield, stereoselective)

Fig 1. Synthetic workflow for Oidiolactone C via Pd(II)-catalyzed bislactonization.

Step-by-Step Experimental Protocol

Phase 1: Side-Chain Degradation & Core Preparation

To access the required norlabdadienedioic acid precursor, the olefinic side chain of trans-communic acid must be selectively degraded.

  • Oxidative Cleavage: Treat trans-communic acid with potassium permanganate (KMnO₄) followed by sodium periodate (NaIO₄) to cleave the side chain, yielding the corresponding aldehyde (80% yield) 4.

  • Esterification: Oxidize the aldehyde to a carboxylic acid and esterify using diazomethane (CH₂N₂) to form the methyl ester.

  • Diene Formation: Treat the resulting ester with mercuric acetate (Hg(OAc)₂, 2.0 equiv.) in refluxing toluene to establish the requisite diene system for the subsequent cyclization.

Phase 2: Pd(II)-Catalyzed Bislactonization

This is the pivotal transformation of the synthesis, establishing the podolactone-type tetracyclic skeleton.

  • Subject the norlabdadienedioic acid derivative to Pd(II) catalysis. This triggers a cascade bislactonization that simultaneously closes the γ-lactone and δ-lactone rings, rigidifying the 6/6/6/5 framework 4.

Phase 3: Introduction of C9–C11 Unsaturation (Troubleshooting Critical Step)

The introduction of the C9–C11 double bond requires a selenylation/oxidation sequence. Caution: Direct conversion to the phenylselenide via a lithium enolate and subsequent addition of phenylselenenyl chloride (PhSeCl) will fail due to enolate instability and steric encumbrance 4.

  • Silyl Ketene Acetal Formation: Dissolve the tetracyclic dilactone in anhydrous THF at -78 °C. Treat with 5.0 equivalents of LDA and 7.0 equivalents of TMSCl for 20 minutes. This traps the transient enolate as a stable silyl ketene acetal.

  • Electrophilic Selenylation: Add 7.0 equivalents of PhSeCl to the reaction mixture. This stereoselectively affords the 11α-phenylseleno lactone.

  • syn-Elimination: Oxidize the selenide intermediate with hydrogen peroxide (H₂O₂). The resulting selenoxide undergoes spontaneous syn-elimination to provide the desired dienolide (80% overall yield for this sequence) 4.

Phase 4: Late-Stage Epoxidation

The final step requires the epoxidation of the dienolide to yield Oidiolactone C.

  • Reagent Selection: Do not use m-CPBA. The electron-deficient nature of the dienolide system renders standard peroxyacids kinetically incompetent (yielding only ~5% of the target compound) 4.

  • DMDO Oxidation: Treat the dienolide with an excess of dimethyldioxirane (DMDO) in acetone. The highly electrophilic and compact nature of DMDO overcomes the activation barrier, cleanly furnishing Oidiolactone C in 49% yield (based on 39% conversion) 4.

Quantitative Data Summary

Reaction PhaseReagents & ConditionsYieldMechanistic Rationale & Troubleshooting
Side-Chain Degradation KMnO₄, then NaIO₄80%Cleaves the olefinic side chain of trans-communic acid to an aldehyde.
Bislactonization Pd(II) catalystN/AKey step to form the podolactone-type tetracyclic skeleton from norlabdadienedioic acid.
Selenylation 1. LDA (5 eq), TMSCl (7 eq)2. PhSeCl (7 eq)N/ADirect enolate selenylation fails. Silyl ketene acetal formation is mandatory for stability.
syn-Elimination H₂O₂80% (over 2 steps)Oxidizes the selenide to a selenoxide, which undergoes spontaneous syn-elimination to the dienolide.
Epoxidation DMDO in acetone49%m-CPBA is kinetically incompetent (5% yield). DMDO overcomes electronic deactivation.

Alternative Asymmetric Strategy (Hanessian Protocol)

For researchers requiring fully de novo asymmetric access to the oidiodendrolide family without relying on chiral pool extraction, the Hanessian protocol is recommended. Starting from optically pure Wieland-Miescher ketone, this strategy employs a Morita-Baylis-Hillman reaction, stereocontrolled bromolactonization, and an efficient catalytic Reformatsky-type reaction to access a common tricyclic intermediate, which can be elaborated into Oidiolactones A-D and Nagilactone F 3.

References

  • Barrero, A. F., et al. "First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds." The Journal of Organic Chemistry, 2002. - 4

  • Hanessian, S., et al. "Total Synthesis of Oidiodendrolides and Related Norditerpene Dilactones from a Common Precursor: Metabolites CJ-14,445, LL-Z1271γ, Oidiolactones A, B, C, and D, and Nagilactone F." Organic Letters, 2009. - 3

  • Zhang, Y., et al. "Total synthesis of bioactive tetracyclic norditerpene dilactones." Organic & Biomolecular Chemistry, 2021. -2

  • MDPI. "Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity." Pharmaceuticals, 2025. - 1

Sources

Application

Application Note: High-Purity Isolation of Oidiolactone C via Column Chromatography

Abstract Oidiolactone C, a norditerpene lactone isolated from the fungus Oidiodendron truncatum, has demonstrated significant antifungal properties, making it a compound of interest for further research and potential the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Oidiolactone C, a norditerpene lactone isolated from the fungus Oidiodendron truncatum, has demonstrated significant antifungal properties, making it a compound of interest for further research and potential therapeutic development.[1][2][3] The isolation of Oidiolactone C from crude fungal extracts in high purity is a critical step for accurate biological evaluation and further derivatization. This application note provides a detailed protocol for the purification of Oidiolactone C using column chromatography, a robust and scalable technique for the separation of natural products.[4][5][6] The methodology described herein is designed to be a comprehensive guide, explaining the rationale behind each step to ensure both reproducibility and a thorough understanding of the purification process.

Introduction to Oidiolactone C and the Purification Challenge

Oidiolactone C belongs to the family of norditerpenes, a class of secondary metabolites known for their diverse and potent biological activities.[1][7][8] Specifically, Oidiolactone C and its analogs have shown promise as antifungal agents.[1][2][8] Like many natural products, Oidiolactone C is typically found in a complex mixture of structurally related compounds and other metabolites produced by the source organism.[4][9] This complexity necessitates an efficient and high-resolution purification strategy to obtain the pure compound required for detailed study.

Column chromatography is a cornerstone technique in natural product chemistry for its versatility and effectiveness in separating compounds based on their differential affinities for a stationary phase and a mobile phase.[6][10][11] The choice of these phases is critical and depends on the physicochemical properties of the target molecule, primarily its polarity.[12][13] This guide will focus on a normal-phase chromatography approach, which is well-suited for the separation of moderately polar compounds like Oidiolactone C from a crude extract.

Principles of Separation

The purification strategy is based on the principles of adsorption chromatography.[6] A solid stationary phase, in this case, silica gel, is used to adsorb the molecules from the crude extract. A liquid mobile phase is then passed through the stationary phase to selectively desorb and elute the compounds.[11] The separation is achieved because different compounds in the mixture have varying degrees of interaction with the polar silica gel.

  • Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH).[10]

  • Mobile Phase: A non-polar solvent or a mixture of solvents is used as the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Non-polar compounds will have weaker interactions with the silica gel and will elute first, while more polar compounds will be retained longer on the column.[14][15]

Oidiolactone C, being a polycyclic diterpene with lactone and other oxygen-containing functional groups, is expected to be a moderately polar compound. Therefore, a mobile phase gradient starting from a non-polar solvent and gradually incorporating a more polar solvent will be employed for its effective elution.

Materials and Reagents

Material/Reagent Grade/Specification Purpose
Stationary Phase
Silica Gel60 Å, 230-400 mesh (or 0.040–0.063 mm)Adsorbent for column packing
Mobile Phase Solvents
n-HexaneHPLC gradeNon-polar solvent
Ethyl AcetateHPLC gradePolar solvent
Sample Preparation
Crude Fungal ExtractFrom Oidiodendron truncatumStarting material containing Oidiolactone C
DichloromethaneHPLC gradeSolvent for dissolving the crude extract
Apparatus
Glass Chromatography Column50 cm length, 2.5 cm internal diameter (example dimensions)Housing for the stationary phase
Separatory Funnel250 mLMobile phase reservoir
Fraction Collector(Optional)Automated collection of eluting fractions
Glass Test Tubes/VialsManual collection of fractions
TLC PlatesSilica gel 60 F254Monitoring the separation
TLC Developing ChamberFor developing TLC plates
UV Lamp254 nm and 366 nmVisualization of compounds on TLC plates
Rotary EvaporatorSolvent removal from fractions

Experimental Protocol

This protocol is a general guideline. Optimization may be required based on the specific composition of the crude extract.

Preparation of the Column (Wet Packing Method)

The wet packing method is recommended as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.

  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of glass wool at the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the glass wool.

  • Slurry Preparation: In a beaker, weigh an appropriate amount of silica gel (e.g., 50 g for a 2.5 cm diameter column). Add the initial, least polar mobile phase (e.g., 100% n-Hexane) to the silica gel to form a slurry. Stir gently with a glass rod to remove any air bubbles.

  • Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain slowly, collecting it in a flask for reuse. Continuously tap the side of the column gently to ensure even packing of the silica gel. Add more of the initial mobile phase as needed to prevent the column from running dry.

  • Equilibration: Once all the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading. Wash the column with 2-3 column volumes of the initial mobile phase until the packed bed is stable and equilibrated. Crucially, the solvent level should never drop below the top of the sand layer.

Sample Preparation and Loading
  • Dissolution: Dissolve the crude extract (e.g., 500 mg) in a minimal amount of a suitable solvent, such as dichloromethane.

  • Adsorption (Dry Loading): To the dissolved sample, add a small amount of silica gel (approx. 1-2 g) and evaporate the solvent using a rotary evaporator. This results in the crude extract being adsorbed onto the silica gel.

  • Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

Causality: Dry loading is often preferred over wet loading (applying a concentrated solution directly) as it can lead to a more uniform application of the sample onto the stationary phase, resulting in better separation and sharper bands.

Elution and Fraction Collection

The separation is achieved using a gradient elution, where the polarity of the mobile phase is gradually increased. This allows for the separation of a wide range of compounds with different polarities.

  • Initial Elution: Begin eluting with a non-polar solvent system, for example, 100% n-Hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows:

    • n-Hexane (100%) - 2 column volumes

    • n-Hexane:Ethyl Acetate (95:5) - 3 column volumes

    • n-Hexane:Ethyl Acetate (90:10) - 3 column volumes

    • n-Hexane:Ethyl Acetate (80:20) - 3 column volumes

    • n-Hexane:Ethyl Acetate (70:30) - 3 column volumes

    • Continue with further polarity increases if necessary.

  • Fraction Collection: Collect the eluent in small, equal-volume fractions (e.g., 10 mL) in test tubes or vials. Label the fractions sequentially.

Monitoring the Separation (TLC Analysis)

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the column chromatography.[16]

  • Spotting: Using a capillary tube, spot a small amount of each collected fraction onto a TLC plate. It is good practice to spot multiple fractions on a single plate for comparison. Also, spot the original crude extract as a reference.

  • Development: Develop the TLC plate in a chamber containing a suitable solvent system (e.g., n-Hexane:Ethyl Acetate 70:30 or a system that gives a good separation of the components in the crude extract).

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm and 366 nm). Staining with a suitable reagent (e.g., sulfuric acid in methanol followed by heating) can also be used for visualization.

  • Pooling Fractions: Based on the TLC profiles, combine the fractions that contain the pure compound of interest (Oidiolactone C). Fractions with similar spot patterns can be pooled together.

Isolation of Pure Oidiolactone C
  • Solvent Evaporation: Combine the fractions containing pure Oidiolactone C into a round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified Oidiolactone C as a solid or oil.

  • Characterization: The purity and identity of the isolated compound should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and comparison with literature data.[2][16]

Visual Workflow

Oidiolactone_C_Purification cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation cluster_3 Final Product Crude_Extract Crude Fungal Extract Sample_Loading Sample Loading (Dry Method) Crude_Extract->Sample_Loading Column_Prep Column Preparation (Silica Gel Slurry) Column_Prep->Sample_Loading Elution Gradient Elution (Hexane:EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Oidiolactone_C Pure Oidiolactone C Evaporation->Pure_Oidiolactone_C

Caption: Workflow for the purification of Oidiolactone C.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Poor Separation/Overlapping Bands - Column overloaded with sample.- Inappropriate mobile phase gradient.- Column packed unevenly.- Reduce the amount of sample loaded.- Use a shallower solvent gradient.- Repack the column carefully.
Cracked or Channeled Column - Column ran dry.- Solvent composition changed too rapidly.- Always keep the solvent level above the stationary phase.- Use a more gradual gradient.
Compound Won't Elute - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Compound Elutes Too Quickly - Mobile phase is too polar.- Start with a less polar mobile phase (higher percentage of n-hexane).

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of Oidiolactone C from a crude fungal extract using column chromatography. By understanding the principles behind each step, from column packing to gradient elution and fraction analysis, researchers can successfully isolate this promising antifungal compound for further investigation. The adaptability of column chromatography also allows for scaling up the purification process to obtain larger quantities of Oidiolactone C for more extensive studies.[5]

References

  • Isolation and Purification of Natural Compounds - Column Chromatography. (2024, August 12). Sorbead India. Available at: [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Available at: [Link]

  • What would be the best method for separation and purification of Diterpenoid components from plant extract? (2014, October 25). ResearchGate. Available at: [Link]

  • Isolation and purification of terpenoids from Celastrus aculeatus Merr. by high-speed counter-current chromatography. (2012, March 30). ResearchGate. Available at: [Link]

  • SEPARATION OF DITERPENOID ALKALOID MIXTURES USING VACUUM LIQUID CHROMATOGRAPHY. (1986). Journal of Natural Products. Available at: [Link]

  • Separation of diterpenoid alkaloid mixtures using the Chromatotron. (1984). Journal of Chromatography A. Available at: [Link]

  • Purification of Terpenoids. Buchi.com. Available at: [Link]

  • First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds. (2002, April 19). PubMed. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.. Available at: [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds. (2002, March 16). The Journal of Organic Chemistry. Available at: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. (2020, January 27). Journal of Natural Products. Available at: [Link]

  • Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White- Nose Syndrome in Bats. (2020, January 27). Forest Pathology. Available at: [Link]

  • Anti-Pseudomonasaeruginosa activity of a C16-terpene dilactone isolated from the endophytic fungus Neofusicoccumluteum of Kigeliaafricana (Lam.). (2022, January 17). PMC. Available at: [Link]

  • Oidiolactone I. Natural Products Atlas. Available at: [Link]

  • (PDF) Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum , a Potential Biocontrol Agent for White-Nose Syndrome in Bats. (2020, January 27). ResearchGate. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Available at: [Link]

  • Mobile and Stationary Phases in Chromatography Explained. Pharma Now. Available at: [Link]

  • Mobile Phase vs Stationary Phase. (2025, July 15). extraktLAB. Available at: [Link]

  • Npc209773. PubChem. Available at: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]

  • Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. (2020, January 27). Journal of Natural Products. Available at: [Link]

  • Chemical structures of the bioactive compounds produced by Oidiodendron griseum CB_36. ResearchGate. Available at: [Link]

  • Isolation, purification and characterization of allelopathic compounds. LAMBDA OMNICOLL. Available at: [Link]

  • Automating Column Chromatography Protein Purification. Opentrons. Available at: [Link]

Sources

Method

Application Note: High-Resolution HPLC Methodology for the Isolation and Quantification of Oidiolactone C

Executive Summary Oidiolactone C is a bioactive tetranorditerpene lactone primarily isolated from the subterranean fungus Oidiodendron truncatum[1]. It has emerged as a high-value target in drug development and agricultu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oidiolactone C is a bioactive tetranorditerpene lactone primarily isolated from the subterranean fungus Oidiodendron truncatum[1]. It has emerged as a high-value target in drug development and agricultural biocontrol due to its potent antifungal properties against Pseudogymnoascus destructans (the pathogen responsible for White-Nose Syndrome in bats)[1] and its specific nanomolar antiparasitic activity against Cryptosporidium parvum[2].

Because O. truncatum produces a highly complex suite of structurally analogous norditerpenes (e.g., Oidiolactones A–L, PR 1388, and LL-Z1271α)[1], achieving >98% purity of Oidiolactone C requires a highly selective chromatographic strategy. This application note details a field-proven, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed to isolate and quantify Oidiolactone C with maximum resolution and recovery.

Target Analyte Profile

Understanding the physicochemical properties of Oidiolactone C is critical for justifying the chromatographic parameters. The molecule features a hydrophobic podolactone-type tetracyclic skeleton juxtaposed with polar lactone and hydroxyl moieties[3].

PropertySpecificationChromatographic Implication
Chemical Formula C₁₆H₁₈O₅Moderate molecular weight (290.11 g/mol ); suitable for standard C18 stationary phases.
Structural Class Tetranorditerpene LactoneHydrophobic core requires organic modifiers (Acetonitrile/Methanol) for elution.
UV Absorbance Max ~210 nm & 227 nmConjugated lactone system allows for sensitive UV/PDA detection[4].
Solubility Soluble in MeOH, ACN, CH₂Cl₂Ideal for reversed-phase injection when reconstituted in mobile phase starting conditions.

Strategic Isolation Workflow

The isolation of Oidiolactone C cannot be achieved by HPLC alone; direct injection of crude fungal extracts rapidly degrades column performance due to lipid and protein fouling. The workflow below illustrates the sequential reduction of sample complexity prior to high-resolution purification.

Workflow Fermentation 1. Fungal Fermentation (Oidiodendron truncatum) Extraction 2. Solvent Extraction (Methanol / EtOAc) Fermentation->Extraction Partition 3. Modified Kupchan Partition (Hexane / CH2Cl2) Extraction->Partition Prep 4. Preparative HPLC (C18, ACN/H2O Gradient) Partition->Prep Analysis 5. Analytical HPLC-UV (Fraction Verification) Prep->Analysis Pure 6. Pure Oidiolactone C (>98% Purity) Analysis->Pure

Workflow for the extraction and HPLC purification of Oidiolactone C.

Mechanistic Protocols

Phase 1: Pre-Chromatographic Fractionation (Modified Kupchan Partition)

Causality & Rationale: To protect the preparative HPLC column and improve resolution, a modified Kupchan solvent partition is employed[1]. This liquid-liquid extraction systematically segregates metabolites by polarity. Hexane removes non-polar lipids and sterols, while the aqueous phase retains highly polar carbohydrates and salts. The moderately polar Oidiolactones partition cleanly into the dichloromethane (CH₂Cl₂) fraction.

Step-by-Step Methodology:

  • Extract the solid rice fermentation of O. truncatum exhaustively with Methanol/Ethyl Acetate (1:1, v/v).

  • Evaporate the crude extract under reduced pressure and resuspend in 90% aqueous Methanol.

  • Partition the suspension with an equal volume of Hexane three times. Discard the Hexane layer (lipid removal).

  • Adjust the aqueous Methanol phase to 50% by adding ultrapure water.

  • Partition the 50% aqueous Methanol phase with CH₂Cl₂ three times.

  • Combine the CH₂Cl₂ layers, dry over anhydrous Na₂SO₄, and evaporate to yield the semi-purified norditerpene fraction[1].

Phase 2: Preparative HPLC Purification

Causality & Rationale: A reversed-phase C18 column is selected because its octadecyl silane ligands provide optimal retention for the hydrophobic diterpene core. Acetonitrile (ACN) is chosen over Methanol as the organic modifier because its aprotic nature prevents potential transesterification of the lactone ring, and its lower viscosity yields sharper peak shapes, which is critical for resolving Oidiolactone C from closely eluting stereoisomers like epi-oidiolactone G[1].

Self-Validating System Check: Before injecting the sample, run a blank gradient injection. The baseline drift at 210 nm must be <2 mAU/min. Inject a known standard (e.g., LL-Z1271α) to verify that the theoretical plate count is >10,000 to ensure the column is not compromised.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the dried CH₂Cl₂ fraction in HPLC-grade Acetonitrile (20 mg/mL). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column: Semi-preparative Altima HP-C18 (250 × 10 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: Ultrapure Water (18.2 MΩ·cm)

    • Solvent B: HPLC-Grade Acetonitrile

  • Flow Rate: 3.0 mL/min.

  • Detection: Photodiode Array (PDA) monitoring at 210 nm and 227 nm.

  • Execution: Inject 100 µL of the filtered sample. Collect fractions manually or via an automated fraction collector based on UV threshold triggering at 227 nm.

Preparative HPLC Gradient Table:

Time (min)% Solvent A (Water)% Solvent B (Acetonitrile)Curve
0.065.035.0Initial
2.065.035.0Isocratic hold
15.042.557.5Linear
17.05.095.0Column Wash
22.05.095.0Isocratic Wash
23.065.035.0Re-equilibration
30.065.035.0End
Phase 3: Analytical HPLC & System Validation

Causality & Rationale: To confirm the purity of the collected fractions and accurately quantify Oidiolactone C, a high-throughput analytical method is required. The gradient is compressed to a 9-minute window[2], maximizing laboratory throughput while maintaining baseline resolution between Oidiolactone C and its analogues.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the collected preparative fractions 1:10 in initial mobile phase conditions (35% ACN).

  • Column: Analytical Altima HP-C18 (250 × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Execution: Run the analytical gradient. Integrate the peak area at 227 nm. Purity is validated if the Oidiolactone C peak constitutes >98% of the total integrated area and peak purity analysis via PDA shows no co-eluting spectral impurities.

Analytical HPLC Gradient Table[2]:

Time (min)% Solvent A (Water)% Solvent B (Acetonitrile)Curve
0.065.035.0Initial
9.042.557.5Linear
10.05.095.0Column Wash
13.065.035.0Re-equilibration
18.065.035.0End

Note: Under these analytical conditions, Oidiolactone C typically elutes between 6.5 and 7.5 minutes, depending on the exact dead volume of the LC system.

References

  • Rusman, Y., Wilson, M. B., Williams, J. M., et al. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. Journal of Natural Products, 83(2), 344-353. URL: [Link]

  • Zhang, Y., Li, X., Xu, T., et al. (2002). First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds. The Journal of Organic Chemistry, 67(8), 2501-2508. URL: [Link]

  • Rusman, Y., et al. (2020). Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity. Microorganisms, 8(10), 1546. URL: [Link]

Sources

Application

Oidiolactone C: Application Notes and Protocols for Determining Minimum Inhibitory Concentration (MIC)

Introduction: Unveiling the Antifungal Potential of Oidiolactone C Oidiolactone C is a norditerpene lactone, a class of natural products that has garnered significant interest for its diverse biological activities.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Antifungal Potential of Oidiolactone C

Oidiolactone C is a norditerpene lactone, a class of natural products that has garnered significant interest for its diverse biological activities.[1][2] Originally isolated from fungi of the Oidiodendron genus, these compounds have demonstrated notable antifungal and, in some cases, cytotoxic properties.[3][4] Oidiolactone C's complex stereochemistry and functional groups, including lactone rings and epoxides, are thought to be crucial for its biological function.[5] The increasing prevalence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic agents. Determining the Minimum Inhibitory Concentration (MIC) of compounds like Oidiolactone C is the foundational step in evaluating their potential as new antifungal drugs.[6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to accurately determine the MIC of Oidiolactone C against pathogenic fungi. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[8][9] We will delve into the causality behind experimental choices, address the unique challenges posed by natural products, and provide a self-validating system for generating trustworthy data.

Principle of the MIC Assay: A Foundation of Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[10][11] This technique involves challenging a standardized suspension of a target microorganism with serial dilutions of the test compound in a liquid growth medium. The core principle is to identify the concentration at which the compound's inhibitory activity is sufficient to suppress microbial proliferation. This is typically assessed by visual inspection of turbidity or by using a metabolic indicator.[10]

For antifungal susceptibility testing of yeasts and filamentous fungi, the CLSI documents M27 and M38, respectively, provide the definitive reference methods.[12][13] These standards dictate critical parameters such as the composition of the growth medium (RPMI-1640), preparation of the fungal inoculum to a precise cell density, incubation conditions (temperature and duration), and criteria for reading and interpreting the results.[14][15] Adherence to these standards is paramount for ensuring inter-laboratory comparability and for generating data that can be reliably interpreted in a research or clinical context.

A key insight when working with natural products like Oidiolactone C is their inherent hydrophobicity. Unlike many synthetic drugs, these compounds often have poor aqueous solubility.[4] This necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[16] However, the final concentration of this solvent in the assay must be carefully controlled to a level that does not inhibit fungal growth on its own (typically ≤1%), a critical detail for experimental validity.[17]

Experimental Workflow & Key Methodologies

The determination of Oidiolactone C's MIC value involves a precise sequence of steps, from compound preparation to final data interpretation. Each stage is designed to minimize variability and ensure the integrity of the results.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout P1 Prepare Oidiolactone C Stock Solution (in DMSO) A1 Perform 2-Fold Serial Dilutions of Oidiolactone C in Microplate P1->A1 Dispense into plate P2 Prepare Fungal Inoculum (e.g., Candida albicans) A2 Add Standardized Fungal Inoculum P2->A2 Inoculate wells P3 Prepare RPMI-1640 Growth Medium A1->A2 R1 Incubate Plate (e.g., 35°C for 24-48h) A2->R1 A3 Include Controls: - Growth (No Drug) - Sterility (No Inoculum) - Solvent (DMSO) R2 Read Results: - Visual Inspection - Spectrophotometer (OD600) - Metabolic Dye (Resazurin) R1->R2 R3 Determine MIC: Lowest concentration with significant growth inhibition R2->R3

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: MIC Determination for Candida albicans

This protocol is based on the CLSI M27 standard for yeasts and is adapted for the specific properties of Oidiolactone C.[9]

PART 1: Preparation of Reagents and Inoculum

  • Oidiolactone C Stock Solution (1280 µg/mL):

    • Causality: A high-concentration stock is necessary to perform serial dilutions while keeping the solvent concentration low. Diterpenoid lactones can be sensitive to pH and temperature, so proper handling is crucial.[18]

    • Accurately weigh 1.28 mg of Oidiolactone C powder.

    • Dissolve the powder in 1.0 mL of anhydrous, sterile-filtered DMSO.[19] Vortex thoroughly until fully dissolved.

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16] For long-term storage (>1 month), -80°C is recommended.

  • Test Medium:

    • Prepare RPMI-1640 medium with L-glutamine and without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). This specific medium is the CLSI standard as it supports the growth of clinically relevant fungi while maintaining a stable pH.[13]

  • Candida albicans Inoculum Preparation (CLSI M27):

    • Causality: The final inoculum density is a critical variable; too high a density can overwhelm the antifungal agent, leading to falsely high MICs, while too low a density can result in false susceptibility.[7]

    • a. From a fresh culture (24-48 hours) on Sabouraud Dextrose Agar, touch 3-5 colonies with a sterile loop.

    • b. Suspend the colonies in 5 mL of sterile 0.85% saline.

    • c. Vortex the suspension for 15 seconds to ensure homogeneity.

    • d. Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (absorbance of 0.08 to 0.10). This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[20]

    • e. Create a working suspension by diluting the standardized suspension 1:1000 in the RPMI-1640 test medium (e.g., 10 µL into 10 mL of medium). This yields a final inoculum density of approximately 1 x 10³ to 5 x 10³ CFU/mL.

PART 2: Broth Microdilution Assay Setup

  • Plate Preparation:

    • Use sterile, 96-well, U-bottom microtiter plates.

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 in the desired rows.

    • Add 200 µL of the prepared Oidiolactone C working solution (e.g., 16 µg/mL, created by diluting the stock in RPMI) to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • This results in concentrations ranging from 16 µg/mL down to 0.031 µg/mL.

    • Well 11 serves as the growth control (drug-free).

    • Well 12 serves as the sterility control (medium only, no inoculum).

  • Inoculation:

    • Add 100 µL of the working fungal inoculum (from Step 3e) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is 200 µL. The drug concentrations are now halved (ranging from 8 µg/mL to 0.015 µg/mL), and the final inoculum is at the target density. The final DMSO concentration in the highest drug well should not exceed 1%.

PART 3: Incubation and Reading

  • Incubation:

    • Cover the plates and incubate at 35°C for 24 to 48 hours.[14]

  • Reading the MIC:

    • Visual Reading (CLSI Standard): Using a reading mirror, observe the wells. The MIC is the lowest concentration of Oidiolactone C that causes a significant (≥50%) reduction in turbidity compared to the growth control well (well 11).[21]

    • Spectrophotometric Reading: Measure the optical density at 600 nm (OD600). The MIC is the concentration that shows ≥50% growth inhibition relative to the control.

    • Self-Validation: The sterility control (well 12) must be clear. The growth control (well 11) must show dense turbidity. A solvent control (containing the highest concentration of DMSO used in the assay) should also be included and show no growth inhibition.

Mechanism of Action: Inhibition of Protein Synthesis

While the precise molecular target of Oidiolactone C is an area of active research, studies on structurally similar oidiolactones provide strong evidence for its mechanism of action. A related compound, LL-Z1271α, was identified as an inhibitor of eukaryotic protein synthesis.[22] These inhibitors typically act during the elongation phase of translation. They bind to the ribosome, the cell's protein-making machinery, and interfere with its function. Specifically, compounds like cycloheximide, which share mechanistic similarities, bind to the E-site (Exit site) of the 60S ribosomal subunit.[3] This binding event physically blocks the translocation step, where the ribosome moves along the mRNA to read the next codon. By stalling this movement, the synthesis of essential proteins is halted, ultimately leading to cell growth inhibition and death.

Protein_Synthesis_Inhibition cluster_ribosome 80S Ribosome cluster_factors P_site P-site (Peptidyl-tRNA) Peptide_bond Peptide Bond Formation A_site A-site (Aminoacyl-tRNA) E_site E-site (Exit) Translocation Translocation (eEF2-GTP) E_site->Translocation Blocks tRNA_in Incoming Aminoacyl-tRNA (eEF1A-GTP) tRNA_in->A_site 1. Delivery Peptide_bond->Translocation 2. tRNA_out Deacylated tRNA Exits Translocation->tRNA_out 3. OidiolactoneC Oidiolactone C OidiolactoneC->E_site Binds

Caption: Oidiolactone C's Proposed Mechanism of Action.

Data Presentation and Interpretation

Results should be tabulated clearly, comparing the MIC of Oidiolactone C against different fungal species and including a standard antifungal agent as a positive control.

Table 1: Example MIC Data for Oidiolactone C

Fungal SpeciesOidiolactone C MIC (µg/mL)Amphotericin B MIC (µg/mL)Interpretation Notes
Candida albicans ATCC 9002840.5Moderate activity observed.
Aspergillus fumigatus ATCC 20430581Lower susceptibility compared to C. albicans.
Fluconazole-Resistant C. albicans40.5Activity retained against azole-resistant strain.
Cryptococcus neoformans H9920.25Highest susceptibility among tested strains.

Interpretation: The MIC value is a measure of potency. A lower MIC indicates higher antifungal activity. It is crucial to compare these values against those of established antifungal drugs. The activity of Oidiolactone C against a fluconazole-resistant strain suggests a mechanism of action distinct from that of azole antifungals, which is a highly desirable characteristic for a new drug candidate.

Troubleshooting and Field-Proven Insights

Testing natural products presents unique challenges that require careful consideration to ensure data accuracy.

  • Compound Solubility and Precipitation:

    • Problem: Oidiolactone C, being hydrophobic, may precipitate out of the aqueous RPMI medium at higher concentrations, leading to an inaccurate assessment of the true MIC.

    • Solution: Visually inspect the wells of the highest concentration for any precipitate before inoculation. If precipitation is observed, the stock solution may need to be prepared at a lower concentration, or the highest test concentration reduced. The final DMSO concentration must remain below the inhibitory threshold for the test organism (typically ≤1%).[17]

  • Colored or Turbid Compounds:

    • Problem: Some natural product extracts are colored or form a fine suspension, which can interfere with turbidity-based (visual or spectrophotometric) readings, leading to a false impression of fungal growth.

    • Solution 1 (Blank Plate): Prepare a parallel 96-well plate with the same serial dilutions of Oidiolactone C in medium but without the fungal inoculum. Incubate it alongside the test plate. After incubation, subtract the OD600 of each well on the blank plate from the corresponding well on the test plate to correct for the compound's intrinsic absorbance.

    • Solution 2 (Metabolic Indicators): Use a viability dye like resazurin.[10] Viable, metabolically active cells will reduce the blue resazurin to pink resorufin. The MIC is read as the lowest drug concentration where the blue color persists.[12][23] This method is independent of turbidity and is excellent for colored compounds.

  • Trailing Growth (Phenotypic Resistance):

    • Problem: Particularly with azoles against Candida, some residual, partial growth (trailing) may be observed over a range of concentrations above the true MIC. This can complicate the visual determination of the 50% inhibition endpoint.[21]

    • Solution: Strict adherence to the CLSI's 50% inhibition endpoint is crucial. Spectrophotometric reading can provide a more objective measure than visual estimation. If trailing is persistent, it should be noted in the results as it may have clinical implications.

References

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  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]

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  • Lim, G. S., et al. (2007). Effects of solvent properties on the Soxhlet extraction of diterpenoid lactones from Andrographis paniculata leaves. ScienceAsia, 33(3), 329. [Link]

  • Wei, Y., et al. (2020). Functions and Regulation of Translation Elongation Factors. Frontiers in Molecular Biosciences, 7, 597180. [Link]

  • da Silva, A. C. A., et al. (2023). Chemical Composition, Biocompatibility, and Anti-Candida albicans Activity of Schinus weinmanniifolia Mart. ex Engl. Molecules, 28(24), 8089. [Link]

  • Unlu, M., et al. (2008). Antifungal Activity of the Essential Oil of Cinamomum Zeynalicum on Candida Albicans, Aspergillus Niger and Aspergillus Flavus. Biomedical and Pharmacology Journal, 1(1), 133-137. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]

  • ResearchGate. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Candida Strains for Candida Sensitivity Assays. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Method

Application Note: High-Throughput MTT Viability Assay for Evaluating Oidiolactone C Cytotoxicity

Introduction & Mechanistic Background Oidiolactone C is a bioactive norditerpene dilactone originally isolated from the subterranean fungus Oidiodendron truncatum. Compounds in the oidiolactone family possess a podolacto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Oidiolactone C is a bioactive norditerpene dilactone originally isolated from the subterranean fungus Oidiodendron truncatum. Compounds in the oidiolactone family possess a podolactone-type tetracyclic skeleton and have garnered significant pharmacological interest due to their potent antifungal, anti-parasitic, and cytotoxic properties[1][2]. In drug development—particularly when evaluating these compounds as potential therapeutics for fungal infections like White-Nose Syndrome in bats or as anti-tumor agents—establishing a precise cytotoxicity profile is a critical first step[3][4].

To quantify the cytotoxic effects of Oidiolactone C on mammalian host cells (e.g., human fibroblasts, HCT-8 colon cancer cells), the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard[5].

The Causality of the MTT Assay

The MTT assay is not a direct measure of cell death; rather, it is a highly sensitive indicator of cellular metabolic activity [6][7]. The assay relies on a self-validating biological mechanism:

  • Cellular Uptake: The water-soluble, yellow MTT tetrazolium salt readily penetrates the cell membrane of viable cells.

  • Enzymatic Reduction: Inside the cell, NAD(P)H-dependent oxidoreductase enzymes (predominantly located in the mitochondria) reduce the tetrazolium ring[6][8].

  • Signal Generation: This reduction cleaves the tetrazolium ring, converting the soluble yellow MTT into insoluble, purple formazan crystals[7].

  • Quantification: Because dead or dying cells lose their enzymatic activity and membrane integrity, they cannot reduce MTT. Thus, the concentration of solubilized formazan (measured via optical density at 570–590 nm) is directly proportional to the number of metabolically viable cells[5][7].

Figure 1: Mechanistic pathway of the MTT reduction assay.

Experimental Design & Self-Validating Controls

To ensure scientific integrity and prevent false positives/negatives, this protocol is designed as a self-validating system. Every plate must include the following controls:

  • Media Blank (No Cells): Controls for the background absorbance of the culture media and the MTT reagent itself[9].

  • Vehicle Control (Cells + DMSO): Oidiolactone C is highly hydrophobic and typically dissolved in DMSO. The vehicle control ensures that any observed cytotoxicity is due to the compound, not the solvent. Crucial Rule: Final DMSO concentration in the well must never exceed 0.5% (v/v) to prevent solvent-induced toxicity[10].

  • Positive Control (Cells + Known Cytotoxin): E.g., Actinomycin D or Doxorubicin. Validates that the cell line is responsive and the assay is functioning correctly[6].

Materials and Reagents

  • Oidiolactone C: Synthesized or isolated, dissolved in 100% molecular-grade DMSO to create a 10 mM stock solution. Store at -20°C[1].

  • MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Causality Note: MTT must be filter-sterilized (0.22 µm) rather than autoclaved, as heat degrades the tetrazolium salt. Store protected from light at -20°C[9].

  • Solubilization Buffer: 100% DMSO or acidified isopropanol (0.1 N HCl in isopropanol). DMSO is preferred for Oidiolactone C assays as it rapidly lyses cells and dissolves formazan without protein precipitation issues[5].

  • Cell Lines: Human fibroblasts (e.g., HFF) or colon carcinoma cells (e.g., HCT-8), cultured in RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS)[6][10].

Step-by-Step Protocol

Figure 2: Chronological workflow of the Oidiolactone C cytotoxicity assay.

Phase 1: Cell Seeding (Day 1)
  • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

  • Count cells and adjust the suspension to 5×104 cells/mL in complete culture media.

  • Dispense 100 µL of the cell suspension into each well of a flat-bottom 96-well tissue culture plate (yielding 5,000 cells/well). Leave the first column blank (add 100 µL media only) for background subtraction.

  • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

Phase 2: Oidiolactone C Treatment (Day 2)
  • Prepare serial dilutions of Oidiolactone C in complete media. Recommended concentration range: 0.1 µM to 100 µM. Ensure the DMSO concentration remains constant (e.g., 0.5%) across all concentrations[10].

  • Carefully aspirate the media from the 96-well plate.

  • Add 100 µL of the Oidiolactone C dilutions to the appropriate wells. Add vehicle control media to the control wells.

  • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

Phase 3: MTT Addition and Solubilization (Day 4)
  • Media Replacement (Critical Step): Carefully aspirate the drug-containing media. Add 100 µL of fresh, phenol red-free and serum-free media to each well.

    • Mechanistic Rationale: Serum proteins can bind to MTT, and phenol red absorbs light near 570 nm, artificially inflating background noise[8][9].

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration = 0.45 mg/mL)[6].

  • Incubate the plate at 37°C for 3 to 4 hours. Observe periodically under a microscope; viable cells will contain dark purple, needle-like formazan crystals.

  • Carefully aspirate the media, taking extreme care not to disturb the formazan crystals at the bottom of the wells.

  • Add 100 µL of 100% DMSO to each well to solubilize the crystals[5].

  • Wrap the plate in aluminum foil (formazan is light-sensitive) and place it on an orbital shaker at 150 rpm for 15 minutes to ensure complete dissolution[9].

Phase 4: Data Acquisition
  • Read the absorbance of the plate using a microplate reader at an optical density (OD) of 570 nm.

  • (Optional but Recommended): Read the plate at a reference wavelength of 650 nm and subtract these values from the 570 nm readings to correct for cellular debris and well imperfections.

Data Analysis & Quantitative Benchmarks

Calculating Cell Viability

Calculate the percentage of cell viability using the corrected absorbance values (after subtracting the media blank):

% Viability=(ODVehicle Control​−ODBlank​ODTreated​−ODBlank​​)×100

Plot the % Viability against the log concentration of Oidiolactone C using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (Half-maximal inhibitory concentration).

Historical Quantitative Data for Oidiolactones

When analyzing your results, compare your IC₅₀ values against established literature benchmarks. Oidiolactone C and its structural analogs exhibit distinct cytotoxicity profiles depending on the host cell line and the confluency of the culture[3][4][10].

Table 1: Representative Cytotoxicity Profile of Oidiolactone Derivatives

CompoundCell LineAssay ConditionCytotoxicity (IC₅₀ / EC₅₀)Reference
Oidiolactone C Human FibroblastsConfluentHighly Toxic (Relative to analogs)[3]
Oidiolactone A HCT-8 (Colon Cancer)Sub-confluent (40%)29.7 µM[10]
Oidiolactone B HCT-8 (Colon Cancer)Sub-confluent (40%)2.1 µM[10]
Oidiolactone A/B HFF / HepG2Sub-confluent> 100 µM (Non-toxic)[10]
PR 1388 (Analog) Myotis spp. FibroblastsConfluent> 100 µM (Non-toxic)[3]

Note: The presence of specific functional groups, such as the 7,8 double bond versus a 7α, 8α-epoxy group, significantly alters the cytotoxicity of these norditerpenes[10].

Troubleshooting

  • High Background Absorbance: Often caused by residual phenol red or serum proteins in the media during the MTT incubation step[9]. Ensure cells are washed or media is replaced with serum-free/phenol red-free alternatives prior to adding MTT[8].

  • Inconsistent Replicates: Usually stems from uneven cell seeding or accidental aspiration of the unattached formazan crystals during the media removal step. If working with suspension cells, plate centrifugation (1,000 x g, 5 mins) is required before aspiration[9].

  • Low Signal in Control Wells: The cell seeding density may be too low, or the MTT incubation time was insufficient. Ensure cells are in the exponential growth phase, as senescent cells have lower mitochondrial reductase activity[7].

Sources

Application

Application Note: Experimental Models for Testing Oidiolactone C Bioactivity

Introduction and Scientific Rationale Oidiolactone C is a potent tetranorditerpene dilactone, originally isolated from fungi such as Oidiodendron truncatum and structurally related to the podolactone family[1]. It exhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Oidiolactone C is a potent tetranorditerpene dilactone, originally isolated from fungi such as Oidiodendron truncatum and structurally related to the podolactone family[1]. It exhibits significant broad-spectrum bioactivity, specifically as an antifungal agent against human pathogenic yeasts (e.g., Candida albicans, Cryptococcus neoformans) and as a cytotoxic agent against various mammalian tumor cell lines[2].

Understanding the causality behind experimental choices is critical. Oidiolactone C contains a unique tetracyclic skeleton with a γ -lactone ring. While the closure of the γ -lactone ring is not strictly critical for maximal antimicrobial activity, specific ether-type substitutions on C-17 heavily dictate its cytotoxic properties[3]. Therefore, testing its bioactivity requires a bifurcated experimental model: one to assess its minimum inhibitory concentration (MIC) against fungal pathogens, and another to determine its half-maximal inhibitory concentration (IC 50​ ) in mammalian cell lines to evaluate therapeutic windows and off-target cytotoxicity[2][4].

Experimental Workflow and Mechanistic Pathways

To systematically validate the bioactivity of Oidiolactone C, researchers must deploy orthogonal assays. The workflow below outlines the logical relationship between the compound's application and the resulting phenotypic readouts.

G cluster_assays Bioactivity Assays Oid Oidiolactone C (Tetranorditerpene Dilactone) AntiF Antifungal Assay (Broth Microdilution) Oid->AntiF Cyto Cytotoxicity Assay (MTT Viability) Oid->Cyto Path Pathogenic Yeasts (C. albicans, P. destructans) AntiF->Path Cells Mammalian Cell Lines (Fibroblasts, Tumor Cells) Cyto->Cells Read1 MIC Determination (Optical Density) Path->Read1 Read2 IC50 Calculation (Absorbance at 570nm) Cells->Read2

Figure 1: Experimental workflow for bifurcated testing of Oidiolactone C bioactivity.

Step-by-Step Experimental Protocols

Protocol A: Antifungal Broth Microdilution Assay

This protocol establishes the MIC of Oidiolactone C against fungal strains, functioning as a self-validating system by incorporating positive (e.g., Amphotericin B) and negative (vehicle) controls.

  • Inoculum Preparation : Cultivate Candida albicans (or Pseudogymnoascus destructans for bat white-nose syndrome models[4]) on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a McFarland standard of 0.5 (approx. 1×106 to 5×106 CFU/mL).

  • Compound Dilution : Dissolve Oidiolactone C in DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in RPMI 1640 broth (buffered with MOPS) in a 96-well microtiter plate. Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation : Add 100 µL of the adjusted fungal suspension to each well containing 100 µL of the diluted compound.

  • Incubation : Incubate the plates at 35°C for 24-48 hours (adjust temperature/time for specific fungal strains).

  • Readout : Determine the MIC visually or via spectrophotometer (OD 600​ ). The MIC is the lowest concentration that completely inhibits visible fungal growth compared to the drug-free control.

Protocol B: Mammalian Cytotoxicity Assay (MTT)

To ensure the antifungal properties do not translate to indiscriminate mammalian toxicity, an MTT viability assay is required[4].

  • Cell Seeding : Seed human fibroblasts or target tumor cell lines (e.g., P388 leukemia cells[2]) in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO 2​ .

  • Treatment : Aspirate media and add fresh media containing serial dilutions of Oidiolactone C (ranging from 0.1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the tetrazolium dye to insoluble formazan crystals.

  • Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Data Presentation: Anticipated Bioactivity Profiles

The following table summarizes the expected quantitative data structure for Oidiolactone C based on historical structure-activity relationship (SAR) studies[2][4].

Target Organism / Cell LineAssay TypeMetricAnticipated RangeRelevance
Candida albicansBroth MicrodilutionMIC1 - 15 µg/mLPrimary antifungal efficacy
Cryptococcus neoformansBroth MicrodilutionMIC5 - 20 µg/mLBroad-spectrum potential
Human FibroblastsMTT ViabilityIC 50​ > 50 µMBaseline mammalian toxicity
P388 Leukemia CellsMTT ViabilityIC 50​ 10 - 30 µMAntitumor/Cytotoxic potential

References

  • Barrero, A. F., Arseniyadis, S., Quílez del Moral, J. F., et al. "First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds." The Journal of Organic Chemistry, 2002, Vol. 67, No. 8, pp. 2501-2508. URL: [Link]

  • Rusman, Y., Wilson, M. B., Williams, J. M., et al. "Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats." Journal of Natural Products, 2020, Vol. 83, No. 2, pp. 344-350. URL: [Link]

Sources

Method

A Multi-Modal Analytical Strategy for the Structural Elucidation and Characterization of Oidiolactone C

An Application Note for the Comprehensive Characterization of Oidiolactone C Abstract Oidiolactone C, a norditerpene lactone isolated from the fungus Oidiodendron truncatum, has garnered interest for its biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Comprehensive Characterization of Oidiolactone C

Abstract

Oidiolactone C, a norditerpene lactone isolated from the fungus Oidiodendron truncatum, has garnered interest for its biological activities, including its antifungal properties.[1][2][3] Accurate and comprehensive structural characterization is a critical prerequisite for any further investigation into its mechanism of action, for semi-synthesis of more potent analogs, and for overall quality control. This guide provides a detailed, multi-technique approach for the definitive characterization of Oidiolactone C. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The causality behind experimental choices is explained, and a logical workflow for integrating data to achieve unambiguous structural confirmation is detailed.

Introduction and Background

Natural products remain a cornerstone of drug discovery. Oidiolactone C belongs to the podolactone family of diterpenes, known for their complex tetracyclic structures and diverse biological activities.[2][4] The structural complexity, including multiple stereocenters, necessitates a sophisticated analytical strategy that goes beyond single-technique analysis. The protocols herein are designed to be self-validating, where data from orthogonal techniques (e.g., mass spectrometry and NMR) are used to cross-verify findings, ensuring the highest degree of scientific integrity. This document is intended for researchers in natural product chemistry, mycology, and drug development who require robust methods for isolating and characterizing Oidiolactone C and related compounds.

Sample Preparation: Isolation and Purification

The quality of analytical data is fundamentally dependent on the purity of the analyte. Oidiolactone C is typically isolated from fungal cultures through a multi-step extraction and chromatographic process.[1][3]

Protocol 2.1: Bioassay-Guided Fractionation of Oidiodendron truncatum Extract
  • Cultivation: Grow Oidiodendron truncatum on a solid rice medium for approximately 30 days to allow for sufficient production of secondary metabolites.[1]

  • Extraction: Macerate the fungal culture with an organic solvent such as methanol or ethyl acetate. Perform exhaustive extraction to ensure a high yield of secondary metabolites. Concentrate the crude extract in vacuo.

  • Solvent Partitioning (Kupchan Method): Perform a liquid-liquid partitioning of the crude extract. A typical scheme involves partitioning between methanol/water and a non-polar solvent like hexane to remove lipids, followed by extraction with a solvent of intermediate polarity like dichloromethane or ethyl acetate, where Oidiolactone C is expected to reside.[1]

  • Initial Chromatographic Fractionation: Subject the active fraction to column chromatography on silica gel. Elute with a gradient of increasing polarity, for instance, a hexane-ethyl acetate or dichloromethane-methanol system.

  • Reversed-Phase HPLC Purification: The final purification step is critical for obtaining high-purity Oidiolactone C. Fractions containing the target compound are further purified using semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]

Expert Insight: The choice of a bioassay-guided fractionation approach, while not mandatory for purely chemical characterization, is highly efficient. By testing the antifungal activity of fractions at each stage, efforts can be focused on the fractions containing the bioactive compounds, saving significant time and resources.[1][3]

Chromatographic Analysis: Purity and Quantification

HPLC is the workhorse for assessing the purity of the isolated Oidiolactone C and can be adapted for quantification. A Diode Array Detector (DAD) is recommended for its ability to provide UV spectra, which can aid in peak identification and co-elution assessment.

Protocol 3.1: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Prepare a stock solution of purified Oidiolactone C in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

  • Analysis: Inject the sample and monitor the chromatogram. A pure sample should yield a single, sharp, and symmetrical peak. The purity can be calculated based on the peak area percentage.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)The non-polar diterpene backbone of Oidiolactone C is well-retained and resolved on C18 stationary phases.[6]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase improves peak shape for compounds with acidic protons and enhances ionization for LC-MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good resolution and lower backpressure than methanol.
Gradient 20% B to 90% B over 20 minutesA gradient elution is necessary to effectively elute compounds of varying polarity from a complex natural product extract or to ensure the target compound is well-resolved from any remaining impurities.[6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 25-30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good detector response.
Detection DAD at 210 nm and 254 nmLactone and carbonyl chromophores in Oidiolactone C absorb at lower UV wavelengths. Monitoring multiple wavelengths helps detect a wider range of potential impurities.

Table 1. Recommended HPLC Parameters for Oidiolactone C Analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the elemental composition of a molecule with high accuracy, which is the first step in structure elucidation.

Protocol 4.1: Molecular Formula Determination by HR-ESI-MS
  • Sample Preparation: Dilute the HPLC stock solution of Oidiolactone C to approximately 10-50 µg/mL using the initial mobile phase conditions (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an electrospray ionization (ESI) source.[8]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of oxygen atoms in Oidiolactone C makes it amenable to protonation [M+H]⁺ or adduction with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[9]

  • Data Analysis: Use the instrument's software to calculate the elemental composition from the accurately measured mass-to-charge ratio (m/z). The molecular formula for Oidiolactone C is C₁₇H₂₀O₆.[10] The software should provide a mass error, typically below 5 ppm, which validates the proposed formula.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for moderately polar, thermally labile molecules like Oidiolactone C. Positive mode is typically used to form [M+H]⁺ or [M+Na]⁺ adducts.[8]
Mass Analyzer Time-of-Flight (TOF) or OrbitrapThese analyzers provide the high resolving power and mass accuracy (<5 ppm) required to distinguish between isobaric formulas.[11][12]
Mass Range m/z 100 - 1000This range comfortably covers the molecular weight of Oidiolactone C (320.1260 Da) and potential dimers or adducts.[13]
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 100 - 150 °CA moderate temperature to aid desolvation without causing thermal degradation of the analyte.

Table 2. Recommended HR-ESI-MS Parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is required to assemble the complete structure of Oidiolactone C.

Expert Insight: The choice of NMR solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice for Oidiolactone C and related non-polar diterpenes. For compounds with lower solubility or to resolve overlapping signals, other solvents like deuterated methanol (CD₃OD) or DMSO-d₆ can be used, but be aware that chemical shifts can change significantly.[1][14]

Protocol 5.1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of highly pure Oidiolactone C in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition of 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. This provides information on the number of different types of protons and their splitting patterns (J-coupling), revealing adjacent proton relationships.

    • ¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms. A DEPT-135 experiment is crucial to differentiate between CH₃, CH₂, and CH carbons.[15]

  • Acquisition of 2D Spectra:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the tracing of proton connectivity through bonds, typically over 2-3 bonds. It is fundamental for identifying spin systems (e.g., -CH₂-CH-).[14]

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom it is directly attached to. It is essential for assigning carbon resonances based on their attached, and usually better-resolved, proton signals.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over 2-4 bonds, connecting the spin systems identified by COSY and linking quaternary carbons to the rest of the structure.[1][16]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary method for determining the relative stereochemistry of the molecule by observing through-space correlations.[1][10]

Data Interpretation and Structure Assembly

The following diagram illustrates the logical flow of integrating NMR data to elucidate the structure.

cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_stereo Stereochemistry cluster_final Final Structure H1_NMR ¹H NMR (Proton Environments & J-Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Framework & Type) C13_NMR->HSQC Assigns carbons C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Connects spin systems HSQC->HMBC Confirms assignments Structure Confirmed Structure of Oidiolactone C HMBC->Structure Assembles skeleton NOESY NOESY (Relative Stereochemistry) NOESY->Structure Defines 3D arrangement

Caption: Workflow for NMR-based structure elucidation.

Reference NMR Data

The following table summarizes key ¹H and ¹³C NMR data for Oidiolactone C, which can be used as a reference for confirming its identity.[1]

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)Key HMBC Correlations (H → C)Key NOESY Correlations
128.51.96 (m), 1.67 (m)C-2, C-3, C-5, C-10, C-14, C-15H-2, H-3, H-5
366.44.18 (dd, 9.8, 3.5)C-1, C-2, C-4, C-5, C-14, C-15H-16
547.72.50 (m)C-4, C-6, C-10, C-15H-6, H-15
762.13.55 (d, 3.5)C-5, C-6, C-8, C-9, C-13H-16
13100.15.23 (s)C-7, C-8, C-9, C-11, C-12, C-16H-16
1529.51.25 (s)C-3, C-4, C-5, C-14H-5
1622.11.15 (s)C-8, C-9, C-11, C-13H-3, H-7, H-13
17174.9---

Table 3. Selected NMR assignments for Oidiolactone C in CDCl₃.

X-ray Crystallography: Unambiguous Stereochemistry

While NOESY provides the relative stereochemistry, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration, which is the gold standard for structural analysis.

Protocol 6.1: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step. Dissolve high-purity Oidiolactone C in a suitable solvent (e.g., methanol, acetone, or ethyl acetate) and use slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient quality.[17][18]

  • Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation).[17]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting electron density map reveals the precise 3D arrangement of all atoms in the molecule. The absolute configuration can often be determined from anomalous dispersion effects, typically reported as the Flack parameter.[19]

Integrated Analytical Workflow

The definitive characterization of Oidiolactone C is achieved not by a single technique, but by the logical integration of data from all the described methods.

cluster_analysis Analytical Characterization Fungal_Culture Fungal Culture (O. truncatum) Extraction Extraction & Partitioning Fungal_Culture->Extraction Column_Chromo Column Chromatography Extraction->Column_Chromo HPLC_Purify Semi-Prep HPLC Purification Column_Chromo->HPLC_Purify Pure_Compound Pure Oidiolactone C HPLC_Purify->Pure_Compound HPLC_Purity HPLC-DAD (Purity >95%) Pure_Compound->HPLC_Purity HRMS HR-ESI-MS (Molecular Formula C₁₇H₂₀O₆) Pure_Compound->HRMS NMR 1D & 2D NMR (Connectivity & Relative Stereochem.) Pure_Compound->NMR XRAY X-ray Crystallography (Absolute Stereochem.) Pure_Compound->XRAY Final_Structure Definitively Characterized Oidiolactone C HPLC_Purity->Final_Structure HRMS->Final_Structure NMR->Final_Structure XRAY->Final_Structure

Caption: Integrated workflow from isolation to characterization.

This workflow ensures that the identity, purity, elemental composition, and complete 3D structure of Oidiolactone C are established with the highest level of confidence, providing a solid foundation for future biological and medicinal chemistry studies.

References

  • Anderson, B. N., et al. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. Journal of Natural Products, 83(2), 344–353. [Link]

  • Barrero, A. F., et al. (2002). First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds. The Journal of Organic Chemistry, 67(8), 2501–2508. [Link]

  • Barrero, A. F., et al. (2002). First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds. The Journal of Organic Chemistry, 67(8), 2501–2508. [Link]

  • Mfotie Njoya, E., et al. (2022). Anti-Pseudomonas aeruginosa activity of a C16-terpene dilactone isolated from the endophytic fungus Neofusicoccum luteum of Kigelia africana (Lam.). PLoS ONE, 17(1), e0262201. [Link]

  • Anderson, B. N., et al. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. PubMed, 31986046. [Link]

  • Anke, H., et al. (1995). Biologically Active Secondary Metabolites from Fungi. 12. Oidiolactones A−F, Labdane Diterpene Derivatives Isolated from Oidiodendron truncata. Journal of Natural Products, 58(11), 1778-1782. [Link]

  • Shah, A., et al. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyte. University of Saskatchewan Harvest. [Link]

  • Barrero, A. F., et al. (2002). First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds. The Journal of Organic Chemistry. [Link]

  • Natural Products Atlas. (n.d.). compound npa029220. [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 124, 149-163. [Link]

  • El-Hawary, S. S., et al. (2022). X-ray crystallographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside. Scientific Reports, 12(1), 8196. [Link]

  • Anderson, B. N., et al. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. ResearchGate. [Link]

  • Ahonen, L., et al. (2022). Oxidation product characterization from ozonolysis of the diterpene ent-kaurene. Atmospheric Chemistry and Physics, 22(8), 5525-5540. [Link]

  • Yakubu, O. E., et al. (2018). Isolation and purification of active compounds from the bioactive fractions. ResearchGate. [Link]

  • Ashmawy, N. S., et al. (2024). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. MDPI. [Link]

  • Lee, S., et al. (2025). Isolation and Structural Identification of New Diol Esters of Okadaic Acid and Dinophysistoxin-1 from the Cultured Prorocentrum lima. MDPI. [Link]

  • Basak, A. K., et al. (1999). Crystallization and preliminary X-ray diffraction studies of alpha-toxin from two different strains (NCTC8237 and CER89L43) of Clostridium perfringens. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 4), 923–925. [Link]

  • Fredes, C., et al. (2024). Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) in Empetrum rubrum Vahl ex Willd. MDPI. [Link]

  • Kim, S. H., et al. (2024). Isolation and Characterization of Bioactive Compounds from Saccharomonospora sp. CMS18 and Their Antifungal Properties. MDPI. [Link]

  • Shai, P. D., et al. (2020). HPLC-DAD and UHPLC/QTOF-MS Analysis of Polyphenols in Extracts of the African Species Combretum padoides, C. zeyheri and C. psidioides Related to Their Antimycobacterial Activity. MDPI. [Link]

  • Yang, L., et al. (2020). Guidongnins I–J: Two New 6,7-seco-7,20-Olide-ent-kaurene Diterpenes with Unusual Structures from Isodon rubescens. Molecules, 25(24), 5919. [Link]

  • Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. [Link]

  • Zhang, K., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 7(20), 8695-8702. [Link]

  • García-Hernández, N., et al. (2013). HPLC determination of the major active flavonoids and GC-MS analysis of volatile components of Dysphania graveolens (Amaranthaceae). Revista de Biología Tropical, 61(2), 775–783. [Link]

  • Cody, V., et al. (1986). Crystal structure of phlorizin and the iodothyronine deiodinase inhibitory activity of phloretin analogues. Endocrinology, 118(4), 1551–1557. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oidiolactone C Bioassay Optimization

Welcome to the Application Support Portal for Oidiolactone C . As a potent tetranorditerpene dilactone isolated from fungi such as Oidiodendron truncatum, Oidiolactone C exhibits significant antifungal and cytotoxic prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for Oidiolactone C . As a potent tetranorditerpene dilactone isolated from fungi such as Oidiodendron truncatum, Oidiolactone C exhibits significant antifungal and cytotoxic properties, particularly against Candida albicans and Pseudogymnoascus destructans (the causative agent of bat White-Nose Syndrome)[1][2].

However, its rigid podolactone-type tetracyclic skeleton and dual lactone rings present significant physicochemical challenges[1][3]. Researchers frequently encounter erratic dose-response curves, false negatives, and confounding cytotoxicity data due to aqueous solubility failures[2][4]. This guide provides field-proven, causality-driven solutions to stabilize Oidiolactone C in your in vitro workflows.

Part 1: Compound Profiling & Physicochemical Data

To troubleshoot solubility, we must first understand the thermodynamic limitations of the molecule. Oidiolactone C is highly lipophilic; transitioning it from an organic stock to an aqueous assay buffer causes a rapid shift in the dielectric constant, often stripping the compound's solvation shell and inducing micro-precipitation.

Table 1: Physicochemical Profile & Assay Impact of Oidiolactone C

PropertyValue / DescriptorImpact on Bioassay Workflows
Chemical Class Tetranorditerpene dilactoneThe rigid tetracyclic skeleton limits hydration capacity in purely aqueous buffers, necessitating organic primary solvents[1].
Molecular Weight 290.11 g/mol Small enough for high passive permeability, but prone to aggregation if not properly solvated[5][6].
Primary Solvents Anhydrous DMSO, MethanolExcellent solubility (>10 mM). However, prolonged storage in protic solvents may risk lactone ring opening.
Aqueous Solubility Poor (Log S ~ 2.46 for analogs)High risk of supersaturation and micro-precipitation in standard cell culture media (e.g., DMEM, RPMI)[6].
Baseline Toxicity Cytotoxic to human fibroblastsSolvent vehicle toxicity (e.g., DMSO >0.5%) must be strictly controlled to avoid masking the compound's true bioactivity[2].
Part 2: Diagnostic Workflow for Solubility Issues

The following flowchart illustrates the critical decision points for formulating Oidiolactone C to prevent data artifacts caused by phase separation.

G Stock Oidiolactone C (Solid) DMSO Primary Stock 100% DMSO (10 mM) Stock->DMSO Dissolve & Vortex Direct Direct Aqueous Dilution (High Risk) DMSO->Direct >1% Final DMSO Carrier Carrier-Mediated Dilution (0.1% BSA / Tween-20) DMSO->Carrier <1% Final DMSO QC QC: Nephelometry (OD 600nm) Direct->QC Carrier->QC Bioassay Validated Bioassay QC->Bioassay Clear (<0.05 OD) Fail Micro-precipitation (False Data) QC->Fail Turbid (>0.05 OD)

Workflow for overcoming Oidiolactone C aqueous solubility issues in bioassays.

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, your formulation protocol must be a self-validating system. The following methodology ensures that Oidiolactone C remains bioavailable and includes a mandatory Quality Control (QC) step to verify the absence of micro-precipitates.

Protocol: Preparation of Carrier-Assisted Oidiolactone C Working Solutions

  • Step 1: Primary Stock Generation

    • Action: Weigh lyophilized Oidiolactone C and dissolve in 100% anhydrous DMSO to yield a 10 mM stock. Aliquot into single-use amber vials and store at -20°C.

    • Causality: Anhydrous DMSO ensures complete solvation of the lipophilic tetracyclic core while preventing premature, moisture-driven hydrolysis of the γ

      • and δ -lactone rings[3].
  • Step 2: Carrier-Assisted Intermediate Dilution

    • Action: Pre-warm your aqueous assay media (e.g., RPMI-1640) to 37°C. Supplement the media with 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20. Slowly pipette the DMSO stock into the media while vortexing to create a 100 µM intermediate solution.

    • Causality: Pre-warming prevents "cold-shock" precipitation. BSA acts as a lipid carrier; its hydrophobic pockets sequester the lipophilic faces of Oidiolactone C, mimicking physiological serum binding and preventing the compound molecules from aggregating into crystalline precipitates.

  • Step 3: Self-Validation (Nephelometry/Absorbance QC)

    • Action: Transfer 100 µL of the 100 µM intermediate solution (and a vehicle control) into a clear 96-well plate. Read the absorbance at 600 nm using a microplate reader.

    • Causality: True solutions do not scatter light. An OD600 > 0.05 (relative to the blank) indicates Rayleigh scattering from invisible micro-precipitates. If this step fails, the solution is supersaturated, and any subsequent bioassay will yield artificially low efficacy (false negatives).

  • Step 4: Assay Execution

    • Action: Proceed with serial dilutions only if Step 3 passes. Ensure the final DMSO concentration in all wells, including vehicle controls, is normalized to 0.5% v/v.

Part 4: Troubleshooting Guides (Q&A)

Q: My dose-response curve for Oidiolactone C plateaus unexpectedly at higher concentrations (>50 µM). What is happening? A: This is a classic hallmark of hitting the thermodynamic solubility limit. At concentrations above ~50 µM in unsupplemented aqueous media, Oidiolactone C begins to micro-precipitate. Because your cells or target pathogens (like C. albicans) are only exposed to the soluble fraction of the drug, adding more compound simply adds more solid precipitate to the well without increasing the effective molarity. Solution: Implement the Carrier-Assisted Dilution (Step 2 of the protocol) and validate with an OD600 check to ensure you are operating within the linear, soluble range.

Q: I am observing high background cytotoxicity in my control wells when testing Oidiolactone C against human fibroblasts. How can I isolate the compound's true toxicity? A: Oidiolactone C is a potent molecule that already exhibits baseline cytotoxicity against human fibroblasts[2]. If your vehicle control (DMSO) exceeds 0.5% v/v, the solvent induces osmotic and membrane stress on the fibroblasts. This synergistic stress convolutes your data, making the compound appear more toxic than it is. Solution: Keep final DMSO concentrations strictly 0.5% and always run a parallel vehicle-only dose-response curve to subtract baseline solvent toxicity.

Q: The compound crashes out immediately (forming a cloudy suspension) when I pipette the DMSO stock into the RPMI media. How do I prevent this? A: This occurs due to localized supersaturation. When a droplet of 10 mM DMSO stock hits the aqueous media, the DMSO rapidly diffuses into the water, leaving the lipophilic Oidiolactone C stranded without a solvation shell before it can disperse[1]. Solution: Never add cold media to the DMSO stock. Always add the DMSO stock dropwise into a larger volume of rapidly vortexing, pre-warmed (37°C) media to ensure immediate, infinite dilution.

Part 5: Frequently Asked Questions (FAQs)

Can I use Methanol instead of DMSO for my primary stock? While Oidiolactone C is soluble in methanol, DMSO is highly preferred for bioassays. Methanol is significantly more volatile and cytotoxic to mammalian cell lines at lower concentrations than DMSO. Furthermore, repeated opening of methanol stocks can lead to evaporation, inadvertently increasing the stock concentration and ruining assay reproducibility.

How many freeze-thaw cycles can Oidiolactone C withstand? Dilactones can be sensitive to repeated thermal cycling, which introduces ambient moisture condensation into the stock vial, leading to gradual hydrolysis and precipitation over time. We strongly recommend creating single-use aliquots of your 10 mM DMSO stock and discarding any unused portions after thawing.

Why is my compound showing reduced solubility in CDCl3 during NMR analysis? Certain derivatives and hydroxylated analogs of Oidiolactones (e.g., those with a hydroxy group at C-13) exhibit increased polarity and reduced solubility in non-polar solvents like CDCl3[2]. If you are synthesizing or extracting Oidiolactone C and face this issue, consider switching to DMSO- d6​ for NMR characterization to ensure complete dissolution.

References
  • First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds Source: PubMed (NIH) / The Journal of Organic Chemistry URL:[Link]

  • KNApSAcK Metabolite Information - C00049501 (Oidiolactone C) Source: KNApSAcK Family Database URL:[Link]

  • Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity Source: PubMed Central (NIH) URL:[Link]

  • Biologically Active Secondary Metabolites from Fungi. 12. Oidiolactones A−F, Labdane Diterpene Derivatives Isolated from Oidiodendron truncata Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Total synthesis of oidiodendrolides and related norditerpene dilactones from a common precursor: metabolites CJ-14445, LL-Z1271gamma, oidiolactones A, B, C, and D, and nagilactone F Source: PubMed (NIH) / Organic Letters URL:[Link]

Sources

Optimization

Troubleshooting Oidiolactone C purification from fungal culture

Welcome to the Technical Support Center for norditerpene dilactone purification. Oidiolactone C is a potent antifungal and cytotoxic tetranorditerpenoid originally isolated from the fungus Oidiodendron truncatum[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for norditerpene dilactone purification. Oidiolactone C is a potent antifungal and cytotoxic tetranorditerpenoid originally isolated from the fungus Oidiodendron truncatum[1]. Due to its complex tetracyclic podolactone-type skeleton containing both γ- and δ-lactone rings[2], researchers frequently encounter challenges with yield optimization, lactone ring stability, and co-eluting stereoisomers during downstream processing.

As a Senior Application Scientist, I have designed this guide to synthesize field-proven methodologies, helping you troubleshoot and standardize your purification workflow through a mechanistic understanding of the molecule's behavior.

Purification Workflow Overview

G Start Solid-State Fermentation (Oidiodendron truncatum on Rice) Extract Solvent Extraction (EtOAc / MeOH / AcOH) Start->Extract Concentrate Vacuum Concentration (T < 40°C to protect lactones) Extract->Concentrate Silica Normal-Phase Silica Gel (CH2Cl2 : MeOH Gradient) Concentrate->Silica SEC Size Exclusion Chromatography (Sephadex LH-20 in MeOH) Silica->SEC HPLC Preparative RP-HPLC (Isocratic Elution) SEC->HPLC Pure Pure Oidiolactone C (>98% Purity) HPLC->Pure

Workflow for the extraction and chromatographic purification of Oidiolactone C.

Section 1: Upstream Processing (Cultivation & Extraction)

Q: My liquid cultures of Oidiodendron truncatum are yielding negligible amounts of Oidiolactone C. How can I improve the titer? A: Switch to solid-state fermentation. Oidiolactone C is a secondary metabolite. Liquid broth often favors primary metabolism and rapid biomass accumulation. Culturing the fungus on a solid rice medium mimics its natural habitat (decaying wood)[1], which triggers the biosynthetic gene clusters responsible for norditerpene production. Under optimized solid culture conditions, O. truncatum can produce oidiolactones in high titers exceeding 60 mg/kg[3].

Q: I am observing degradation products and a loss of the characteristic lactone signals in my NMR spectra post-extraction. What went wrong? A: The degradation is likely due to lactone ring hydrolysis. Oidiolactone C possesses a sensitive tetracyclic skeleton with both γ-lactone and δ-lactone rings[2][4]. These structures are highly susceptible to nucleophilic attack and ring-opening under alkaline conditions. Ensure your extraction solvent is strictly neutral or slightly acidic. We recommend an extraction mixture of EtOAc/MeOH/AcOH (80:15:5, v/v/v)[5] to maintain structural integrity, followed by evaporation at temperatures strictly below 40 °C.

Section 2: Downstream Processing (Chromatography)

Q: During silica gel chromatography, Oidiolactone C co-elutes with heavy lipid impurities. How do I resolve this without losing my target compound? A: Normal-phase silica gel separates primarily by polarity[6], meaning non-polar fungal lipids can smear across your diterpene fractions. To resolve this, introduce an orthogonal purification step using Sephadex LH-20[7]. Eluting your silica-enriched fractions through Sephadex LH-20 with 100% MeOH separates molecules by size and weak lipophilic interactions. This effectively strips out high-molecular-weight polymeric impurities and fatty acids, protecting your downstream preparative HPLC columns.

Q: How can I separate Oidiolactone C from its closely related stereoisomers, such as epi-oidiolactone G? A: Stereoisomers like epi-oidiolactone G share nearly identical retention times on standard normal-phase systems[8]. You must use reversed-phase high-performance liquid chromatography (RP-HPLC) for the final polish. An isocratic elution profile (e.g., H2O:MeCN) on a C18 column provides the theoretical plates necessary to resolve the subtle stereochemical differences, such as the inversion of the C-13 stereocenter[9].

Quantitative Purification Parameters

The following table summarizes the expected metrics across a standardized purification workflow to help you benchmark your process:

Purification StageTechnique / MatrixSolvent SystemExpected Yield / PurityMechanistic Purpose
1. Cultivation Solid Rice MediumN/A (10–27 days at 17–25 °C)>60 mg/kg (Crude)Induce secondary metabolism
2. Extraction Liquid-Solid ExtractionEtOAc / MeOH / AcOH (80:15:5)N/AMaximize diterpene recovery
3. Fractionation Silica Gel (200-300 mesh)CH2Cl2 : MeOH (0–5% gradient)~30-40% PurityBulk polarity-based separation
4. Intermediate Sephadex LH-20100% MeOH~70-80% PuritySize-exclusion of lipids/polymers
5. Final Polish RP-HPLC (C18)H2O : MeCN (Isocratic)>98% PurityResolution of stereoisomers

Self-Validating Experimental Protocol: Extraction and Purification

This protocol is designed as a self-validating system; each major step includes an analytical checkpoint to ensure causality and process control.

Step 1: Solid-State Extraction

  • Harvest Oidiodendron truncatum from solid rice culture (incubated for 10–27 days)[6][9].

  • Chop the agar/rice matrix into small pieces to maximize the surface area for solvent penetration.

  • Extract the matrix three times using an EtOAc/MeOH/AcOH (80:15:5, v/v/v) solvent system[5].

  • Filter the suspension and concentrate the filtrate under reduced pressure (vacuum evaporation) at ≤40 °C. Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on the crude extract. Spray with 8% aqueous H2SO4 and heat; the presence of distinct charred spots confirms the successful recovery of terpene derivatives[6].

Step 2: Primary Fractionation (Silica Gel)

  • Resuspend the crude extract in a minimal volume of CH2Cl2.

  • Load onto a pre-equilibrated normal-phase silica gel column (200–300 mesh)[5].

  • Elute using a step gradient of CH2Cl2 to MeOH (starting at 100:0 and increasing to 95:5)[6].

  • Collect fractions and pool those exhibiting UV absorbance or positive H2SO4 charring corresponding to the target Rf value. Validation Checkpoint: Evaporate a small aliquot of the pooled fractions. The residue should appear as an enriched, semi-crystalline solid rather than a viscous oil.

Step 3: Size-Exclusion Cleanup

  • Dissolve the enriched silica fractions in 100% MeOH.

  • Load onto a Sephadex LH-20 column (e.g., 2.5 × 120 cm)[7].

  • Elute isocratically with MeOH at a flow rate of 1 mL/min. Validation Checkpoint: Monitor the eluate. High-molecular-weight pigments will elute in the void volume, while the smaller norditerpenes will elute later in a distinct, cleaner band.

Step 4: Preparative HPLC Polish

  • Inject the Sephadex-purified fractions onto a Preparative RP-HPLC system equipped with a C18 column.

  • Run an isocratic elution (e.g., optimized H2O/MeCN ratio based on analytical scouting runs).

  • Collect the peak corresponding to Oidiolactone C. Validation Checkpoint: Confirm structural integrity and absolute configuration via 1H and 13C NMR spectroscopy. Look for the characteristic C-11 methine singlet and C-12 methoxy protons to verify the lactone rings remain intact[9], and compare the optical rotation against literature values (e.g., [α]20D −12.0; c = 0.2, CHCl3) to confirm the absolute configuration[4].

References

  • First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds - nih.gov. 2

  • First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds - acs.org. 4

  • Tetranorditerpene Lactones, Potent Antifungal Antibiotics for Human Pathogenic Yeasts, from a Unique Species of Oidiodendron - jst.go.jp.1

  • Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats - umn.edu.9

  • Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats - acs.org. 8

  • Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity - mdpi.com. 3

  • Biologically Active Secondary Metabolites from Fungi. 12. Oidiolactones A−F, Labdane Diterpene Derivatives Isolated from Oidiodendron truncata - acs.org. 6

  • Diterpenoids from the Endophytic Fungus Botryosphaeria sp. P483 of the Chinese Herbal Medicine Huperzia serrata - mdpi.com. 7

  • Diterpenoids from the Endophytic Fungus Botryosphaeria sp. P483 of the Chinese Herbal Medicine Huperzia serrata - nih.gov. 5

Sources

Troubleshooting

Oidiolactone C degradation products and identification

Welcome to the technical support center for Oidiolactone C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common iss...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Oidiolactone C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling, analysis, and stability assessment of Oidiolactone C. As a complex norditerpene dilactone with promising antifungal and cytotoxic activities, understanding its stability and degradation profile is critical for reproducible research and development.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may face in the laboratory.

Part 1: Understanding Oidiolactone C Stability

FAQ 1: What is the chemical structure of Oidiolactone C and which functional groups are most susceptible to degradation?

Oidiolactone C is a tetracyclic norditerpene dilactone.[2][3] Its structure contains several reactive functional groups that can be prone to degradation under various conditions.

Chemical Structure of Oidiolactone C:

Caption: Chemical structure of Oidiolactone C.

The key functional groups susceptible to degradation are:

  • γ-lactone and δ-lactone rings: Lactones are cyclic esters and are susceptible to hydrolysis, which involves the opening of the ring to form a hydroxy carboxylic acid. This is one of the most common degradation pathways for lactone-containing molecules.[4][5]

  • Epoxide ring: Epoxides are strained three-membered rings containing an oxygen atom. They are susceptible to ring-opening reactions under both acidic and basic conditions, leading to the formation of diols or other addition products.

  • Conjugated diene system: The conjugated double bonds in the six-membered ring are potential sites for oxidation and photochemical reactions, such as photodegradation.[6]

Part 2: Forced Degradation Studies and Degradation Product Identification

Forced degradation, or stress testing, is a crucial step in understanding the intrinsic stability of a drug substance.[7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8]

FAQ 2: I am planning a forced degradation study for Oidiolactone C. What conditions should I use?

A comprehensive forced degradation study should include hydrolytic, oxidative, photolytic, and thermal stress conditions.[8] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely destroying the parent molecule.

Stress ConditionRecommended ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of one or both lactone rings, epoxide ring opening.
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursRapid hydrolysis of lactone rings, potential epoxide ring opening.
Oxidation 3-30% H₂O₂ at room temperature for 24 hoursOxidation of the conjugated diene system, potential opening of the epoxide ring.
Photodegradation Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[9]Isomerization or degradation of the conjugated diene system.
Thermal Degradation Dry heat at 80°C for 48-72 hoursGeneral decomposition, potential for complex degradation pathways.
Troubleshooting Guide: Forced Degradation
  • Issue: No degradation is observed under the initial stress conditions.

    • Solution: Increase the severity of the conditions (e.g., higher temperature, longer exposure time, higher concentration of the stress agent). However, be mindful that overly harsh conditions may lead to secondary degradation products that are not relevant to real-world stability.

  • Issue: The compound degrades completely.

    • Solution: Reduce the severity of the conditions (e.g., lower temperature, shorter exposure time, lower concentration of the stress agent). The goal is to achieve partial degradation.

  • Issue: The mass balance is poor (the sum of the parent compound and all degradation products is significantly less than 100%).

    • Solution: This could indicate the formation of non-UV active or volatile degradation products. Consider using a mass-sensitive detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Also, ensure your analytical method can separate all degradation products from the parent peak.

Predicted Degradation Pathway of Oidiolactone C (Hydrolysis)

degradation_pathway Oidiolactone_C Oidiolactone C (Intact Molecule) Hydrolyzed_Product Hydroxy Dicarboxylic Acid (Ring-Opened Product) Oidiolactone_C->Hydrolyzed_Product  Lactone Hydrolysis (Acid or Base) workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acidic HPLC_UV HPLC-UV/PDA Acid->HPLC_UV Base Basic Base->HPLC_UV Oxidative Oxidative Oxidative->HPLC_UV Photolytic Photolytic Photolytic->HPLC_UV Thermal Thermal Thermal->HPLC_UV LC_MS LC-MS HPLC_UV->LC_MS Mass_Shift Mass Shift Analysis (e.g., +18 Da for hydrolysis) LC_MS->Mass_Shift MS_MS MS/MS Fragmentation Mass_Shift->MS_MS Structure_Elucidation Structure Elucidation MS_MS->Structure_Elucidation Degradation_Products Degradation Products Structure_Elucidation->Degradation_Products Oidiolactone_C Oidiolactone C (Drug Substance) Oidiolactone_C->Acid Oidiolactone_C->Base Oidiolactone_C->Oxidative Oidiolactone_C->Photolytic Oidiolactone_C->Thermal

Sources

Optimization

Technical Support Center: Optimizing Oidiolactone C Concentration for In Vitro Assays

Welcome to the technical support center for Oidiolactone C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for successfully utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Oidiolactone C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for successfully utilizing Oidiolactone C in your in vitro experiments. Here, we will address common questions and troubleshooting scenarios to help you optimize your assay conditions and ensure the integrity of your results.

Introduction to Oidiolactone C

Oidiolactone C is a norditerpene natural product first isolated from the fungus Oidiodendron truncatum.[1][2] Like other members of the oidiolactone family, it has demonstrated notable biological activities, including antifungal and cytotoxic properties.[1][3] Its complex chemical structure, featuring a lactone ring, makes it an interesting candidate for drug discovery and development. However, its hydrophobic nature and potential for bioactivity can present challenges in experimental design. This guide will walk you through the critical considerations for working with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of Oidiolactone C?

A1: Preparing a stable and accurate stock solution is the first critical step for reproducible results.

  • Solvent Selection: Due to its chemical structure, Oidiolactone C is expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4][5]

  • Concentration: We recommend preparing a high-concentration stock solution, for example, at 10 mM. This allows for minimal solvent addition to your final assay, reducing the risk of solvent-induced cytotoxicity.[6]

  • Procedure:

    • Accurately weigh the desired amount of Oidiolactone C powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, cell culture-grade DMSO to achieve the target concentration.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation with excessive heat.[4]

    • Visually inspect the solution to ensure there is no precipitate.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.[4]

Q2: What are the recommended storage conditions for Oidiolactone C stock solutions?

A2: Proper storage is crucial to maintain the stability and activity of Oidiolactone C.

  • Temperature: Store the DMSO stock solution at -20°C for long-term storage.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, we strongly recommend aliquoting the stock solution into single-use volumes.[4][5]

  • Light Sensitivity: Protect the stock solution from light by storing it in amber vials or by wrapping the tubes in aluminum foil.[4]

Q3: What is the mechanism of action of Oidiolactone C?

A3: The precise mechanism of action for Oidiolactone C in mammalian cells is still under investigation. However, research on related compounds provides some insights:

  • Protein Synthesis Inhibition: Some studies on similar norditerpenes suggest that they may act as inhibitors of protein synthesis.[2][8] This mechanism involves interfering with the function of ribosomes, the cellular machinery responsible for building proteins.[2][9]

  • PPARγ Activation: A related compound, 6-iodolactone, has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[10] PPARγ is a nuclear receptor that plays a key role in lipid metabolism and has been implicated in cancer cell proliferation.[11][12] It is plausible that Oidiolactone C could have similar effects, but this needs to be experimentally verified.

Troubleshooting Guide

This section addresses common problems encountered when working with Oidiolactone C in in vitro assays.

Problem 1: My Oidiolactone C precipitates when I add it to the cell culture medium.

  • Cause: This is a common issue with hydrophobic compounds and is often due to "solvent shock," where the compound rapidly comes out of solution when the DMSO stock is diluted into the aqueous medium.[4][5]

  • Solution:

    • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound.[4]

    • Stepwise dilution: First, create an intermediate dilution of your Oidiolactone C stock in a small volume of pre-warmed media. Gently vortex this intermediate dilution before adding it to the final volume of your culture medium.[5]

    • Increase serum concentration: If your experimental design allows, increasing the serum percentage in your media (e.g., from 5% to 10% FBS) can help solubilize the compound, as serum proteins like albumin can bind to and carry hydrophobic molecules.[5]

    • Lower the final concentration: You may be exceeding the solubility limit of Oidiolactone C in your culture medium. Try testing a lower final concentration.[5]

Problem 2: I am observing high background or inconsistent results in my assay.

  • Cause: This can be due to several factors, including compound precipitation at a micro-level, instability of the compound in the culture medium over time, or interference with the assay signal.

  • Solution:

    • Visually inspect your wells: Before adding your assay reagents, carefully inspect the wells under a microscope for any signs of precipitation.

    • Optimize incubation time: Long incubation times can lead to compound degradation. Consider a time-course experiment to determine the optimal incubation period for your specific assay.

    • Include proper controls: Always include a "vehicle control" (media with the same final concentration of DMSO as your treated wells) to account for any effects of the solvent. Also, include a "no-cell" control to check for any direct interaction of Oidiolactone C with your assay reagents.[7]

Problem 3: I am seeing significant cytotoxicity even at low concentrations.

  • Cause: While Oidiolactone C is known to have cytotoxic effects, unexpected levels of cell death could be due to solvent toxicity or compound instability leading to the formation of more toxic byproducts.

  • Solution:

    • Check your final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[6]

    • Prepare fresh dilutions: Always prepare fresh dilutions of Oidiolactone C from your frozen stock for each experiment. Do not store diluted solutions in aqueous media for extended periods.

Experimental Protocols

Protocol 1: Determination of Optimal Oidiolactone C Concentration using an MTT Assay

This protocol provides a step-by-step guide for a standard MTT assay to determine the cytotoxic effects of Oidiolactone C on a chosen cell line.[7][13][14][15]

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Oidiolactone C DMSO stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of Oidiolactone C in complete culture medium. A common starting range for natural products is from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the Oidiolactone C dilutions.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the Oidiolactone C concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: Recommended Starting Concentration Ranges for Various In Vitro Assays

Assay TypeRecommended Starting Concentration Range (µM)Key Considerations
Cytotoxicity (e.g., MTT, LDH) 0.1 - 100Determine the IC50 value to establish a sub-toxic range for other assays.
Anti-inflammatory 0.01 - 10Measure inhibition of inflammatory markers (e.g., NO, cytokines) at non-toxic concentrations.
Antiviral 0.01 - 50Screen for inhibition of viral replication (e.g., CPE reduction assay) and determine the selectivity index (CC50/EC50).[1][16]
Apoptosis Induction 0.1 - 25Use concentrations around the IC50 value. Assess markers like caspase activation or Annexin V staining.[17][18]

Note: These are suggested starting ranges and should be optimized for your specific cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO sterilize Filter Sterilize (0.22 µm) prep_stock->sterilize aliquot Aliquot & Store at -20°C sterilize->aliquot treat_cells Prepare Serial Dilutions & Treat Cells aliquot->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for optimizing Oidiolactone C concentration.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Oidiolactone_C Oidiolactone C PPARg PPARγ Oidiolactone_C->PPARg Activates (?) Ribosome Ribosome Oidiolactone_C->Ribosome Inhibits (?) Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) PPARg->Transcription Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

Caption: Putative signaling pathways of Oidiolactone C.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). MTT Assay Protocol.
  • Benchchem. (n.d.). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • MTT ASSAY: Principle. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Bio-Rad. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Walsh Medical Media. (2022, October 20). Drugs Involved in Inhibition of Protein Synthesis.
  • Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
  • PMC. (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild.
  • Barrero, A. F., et al. (2002). First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds. The Journal of Organic Chemistry, 67(8), 2501–2508.
  • Anderson, B. N., et al. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats.
  • Nuñez-Anita, R. E., et al. (2009). A complex between 6-iodolactone and the peroxisome proliferator-activated receptor type gamma may mediate the antineoplastic effect of iodine in mammary cancer.
  • Wiemer, D. F., et al. (2005). Eukaryotic protein synthesis inhibitors identified by comparison of cytotoxicity profiles. RNA, 11(10), 1557–1567.
  • Gloer, J. B., et al. (2025, January 3). Norditerpene natural products from subterranean fungi with anti-parasitic activity.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
  • MDPI. (2023, December 21). A Comprehensive Review of the Classification, Sources, Phytochemistry, and Pharmacology of Norditerpenes.
  • NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS.
  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • Abbkine. (n.d.). Apoptosis Assay Cocktail.
  • PubMed. (2013, September 27). In vitro pharmacological and toxicological effects of norterpene peroxides isolated from the Red Sea sponge Diacarnus erythraeanus on normal and cancer cells.
  • MDPI. (2022, August 31). In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol.
  • GSC Online Press. (2022, March 12). Evaluation of bioactive compound content, in-vitro antioxidant and anti-inflammatory effects of ethanol extract of the seed of C.
  • ResearchGate. (n.d.). Antibiotics That Inhibit Protein Synthesis.
  • Frontiers. (n.d.). PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action.
  • PMC. (n.d.). Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects.
  • PMC. (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
  • Biomol GmbH. (2021, September 12). How Do Antibiotics Affect Protein Synthesis?.
  • Absin. (2025, July 6). A comprehensive guide to apoptosis detection.
  • PubMed. (2018, April 15). Two New Anti-Proliferative C18 -Norditerpenes from the Roots of Podocarpus macrophyllus.
  • MDPI. (2021, August 25). Methodological Development of a Multi-Readout Assay for the Assessment of Antiviral Drugs against SARS-CoV-2.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Interlab. (n.d.). <43.96mg/ml in DMSO;insoluble in ethanol.
  • IUPAC-NIST Solubility Data Series. (n.d.).
  • bioRxiv. (2025, January 3). Norditerpene natural products from subterranean fungi with anti-parasitic activity.
  • MDPI. (2021, December 10). Chemical Composition, Antibacterial, Enzyme-Inhibitory, and Anti-Inflammatory Activities of Essential Oil from Hedychium puerense Rhizome.
  • PubMed. (2010, September 24). Opposite action of peroxisome proliferator-activated receptor-gamma in regulating renal inflammation: functional switch by its ligand.
  • ResearchGate. (2022, April 18). Live imaging of the Cryptosporidium parvum life cycle reveals direct development of male and female gametes from type I meronts.
  • MDPI. (2020, April 29). Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease.
  • MDPI. (2024, September 6). Discovery of Marine Natural Products in China.
  • PMC. (n.d.). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • ResearchGate. (n.d.). Life cycle and transmission of Cryptosporidium.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • ResearchGate. (2024, October 8). Cryptosporidium PI(4)K inhibitor EDI048 is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis.
  • Dojindo. (2018, December 21). Annexin V, FITC Apoptosis Detection Kit Technical Manual.
  • Texila International Journal. (2024, December 27). In vitro Anti-inflammatory and Antioxidant Activity of Ormocarpum cochinchinense.

Sources

Troubleshooting

Technical Support Center: Oidiolactone C Mass Spectrometry

Welcome to the technical support guide for the mass spectrometric analysis of Oidiolactone C. This document is intended for researchers, chemists, and drug development professionals who are working with this and related...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the mass spectrometric analysis of Oidiolactone C. This document is intended for researchers, chemists, and drug development professionals who are working with this and related norditerpene compounds. Here, we will address common questions and potential challenges encountered during the structural elucidation of Oidiolactone C using mass spectrometry, with a focus on interpreting its fragmentation patterns.

Frequently Asked Questions (FAQs)

What is Oidiolactone C and why is mass spectrometry crucial for its analysis?

Oidiolactone C is a tetracyclic norditerpene dilactone, a class of natural products known for their interesting biological activities, including antifungal properties.[1][2] Its complex, polycyclic structure features two lactone rings (a γ-lactone and a δ-lactone fused into the core) and multiple stereocenters.

Mass spectrometry (MS) is an indispensable tool for its analysis for several key reasons:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition (molecular formula).[2]

  • Structural Elucidation: The fragmentation pattern generated in a tandem mass spectrometry (MS/MS) experiment acts as a "fingerprint," providing vital clues about the molecule's structure. By analyzing the neutral losses and the resulting fragment ions, we can infer the presence of specific functional groups and map out the molecule's core scaffold.

  • Sensitivity: MS techniques, particularly when coupled with liquid chromatography (LC), offer exceptional sensitivity, enabling the detection and characterization of Oidiolactone C even in complex mixtures or at low concentrations.

What should I expect for the molecular ion of Oidiolactone C?

Oidiolactone C has the molecular formula C₁₆H₁₈O₄ . Its monoisotopic mass is approximately 274.1205 g/mol .

In modern mass spectrometry, "soft" ionization techniques like Electrospray Ionization (ESI) are commonly used for molecules of this type. You are unlikely to see a radical cation (M⁺•) that is common in Electron Ionization (EI). Instead, you should look for protonated or other adduct ions.

Ion SpeciesFormulaApproximate m/zNotes
Protonated Molecule [M+H]⁺275.1278Most common adduct in positive ion mode with protic solvents and acid modifiers (e.g., formic acid).
Sodiated Molecule [M+Na]⁺297.1097Frequently observed, often alongside the [M+H]⁺ ion, as sodium is ubiquitous in lab environments.[2]
Potassiated Molecule [M+K]⁺313.0837Less common than the sodium adduct but can appear if potassium salts are present.

Expert Tip: The presence of both [M+H]⁺ and [M+Na]⁺ ions, separated by ~21.98 Da, is a strong indicator of your molecular ion, helping to distinguish it from background noise or fragment ions.

What are the primary fragmentation pathways for Oidiolactone C in MS/MS?

The fragmentation of Oidiolactone C is primarily dictated by its two lactone rings and the stability of its tetracyclic core. The most common fragmentation events observed for lactones are sequential neutral losses of water (H₂O) and carbon monoxide (CO).

Upon protonation (typically on a carbonyl oxygen) and subsequent collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. Below are the key expected pathways:

  • Initial Water Loss: While Oidiolactone C does not have a hydroxyl group, a loss of water can still occur through complex rearrangement mechanisms, though it is generally less favored than CO loss for this specific structure.

  • Carbon Monoxide (CO) Loss: This is a hallmark fragmentation for lactones. The expulsion of a stable, neutral CO molecule (28 Da) from one of the lactone rings is a highly favorable process.

  • Sequential CO Losses: Given the presence of two lactone rings, a sequential loss of two CO molecules is anticipated.

  • Combined Losses: Fragmentation spectra will often show combinations of these events, such as the loss of both CO and other small hydrocarbon fragments from the ring structure.

The diagram below illustrates the most probable primary fragmentation steps starting from the protonated molecule.

G parent [M+H]⁺ m/z 275.13 frag1 [M+H - CO]⁺ m/z 247.13 parent->frag1 - CO (28 Da) frag2 [M+H - 2CO]⁺ m/z 219.14 frag1->frag2 - CO (28 Da) frag3 Further Fragmentation frag2->frag3 - CₓHᵧ

Caption: Predicted primary fragmentation pathway of Oidiolactone C.

Table of Expected Fragments:

Observed m/z (approx.)Neutral LossFormula of LossProposed Fragment Structure
247.13COCO[C₁₅H₁₈O₃]⁺
219.142COC₂O₂[C₁₄H₁₈O₂]⁺
Further FragmentsCO + CₓHᵧ-Cleavage of the core ring structure.
Troubleshooting Common MS Issues

Q: I can't find the molecular ion peak ([M+H]⁺), but I see a strong peak at m/z 257. What is happening?

A: A peak at m/z 257 would correspond to a mass loss of 18 Da (water) from the protonated molecule. This is likely due to in-source fragmentation . This occurs when the settings in the ion source (like capillary voltage or source temperature) are too harsh, causing the molecule to fragment before it even reaches the mass analyzer.

  • Solution: Try reducing the source temperature and/or the capillary voltage. Optimizing these parameters for your specific instrument is key to preserving the molecular ion.

Q: My fragmentation spectrum is very complex and doesn't show the simple CO losses I expected. Why?

A: This can be due to several factors:

  • High Collision Energy: If the collision energy (CE) or normalized collision energy (NCE) in your MS/MS experiment is too high, it will shatter the molecule into many small, uninformative fragments.

    • Solution: Perform a collision energy ramp experiment. Analyze your compound over a range of CE values (e.g., 10-50 eV) to find the optimal energy that produces informative fragment ions without excessive fragmentation.

  • Sample Impurity: The complex spectrum might be from a co-eluting impurity.

    • Solution: Check the purity of your sample. Ensure your LC method provides good separation. Look at the MS1 scan to see if multiple components are present at the same retention time.

Q: I am using negative ion mode and not seeing any signal. Is this expected?

A: Yes, this is highly likely. Oidiolactone C lacks acidic protons and is not easily deprotonated. Therefore, it is expected to ionize poorly in negative ESI mode. Positive ion mode ([M+H]⁺, [M+Na]⁺) is the correct choice for this class of compounds.

Experimental Protocol: LC-MS/MS Analysis of Oidiolactone C

This protocol provides a robust starting point for the analysis of Oidiolactone C. Optimization may be required based on your specific instrumentation.

Objective: To obtain a high-quality MS1 spectrum showing the molecular ion and an MS/MS spectrum showing characteristic fragments.

1. Sample Preparation:

  • Prepare a stock solution of Oidiolactone C at 1 mg/mL in methanol or acetonitrile.
  • Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-10 min: Hold at 95% B
  • 10-10.1 min: 95% to 5% B
  • 10.1-12 min: Hold at 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI, Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • MS1 Scan Range: m/z 100-500.
  • MS/MS Method: Data-Dependent Acquisition (DDA).
  • Trigger fragmentation on the most intense ions in the MS1 scan.
  • Include m/z 275.13 and 297.11 in the inclusion list.
  • Collision Gas: Argon.
  • Collision Energy: Start with a stepped normalized collision energy of 15, 25, and 40 to ensure a wide range of fragments are generated.

The workflow for this experiment is visualized below.

G cluster_lc LC System cluster_ms Mass Spectrometer Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source (+3.5 kV) Column->ESI Eluent MS1 MS1 Scan (m/z 100-500) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Scan (Fragments) CID->MS2

Caption: Experimental workflow for LC-MS/MS analysis.

References

  • Barrero, A. F., Herrador, M. M., Arteaga, P., Arteaga, J. F., Piedra, M., Akssira, M., Mellouki, F., Akkad, A., & El Ouinni, A. (2002). First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds. The Journal of Organic Chemistry, 67(8), 2501–2508. Available at: [Link]

  • Anderson, B. N., Blanchette, R. A., Held, B. W., Lupfer, C. R., Rusman, Y., Salomon, C. E., Williams, J. M., & Wilson, M. B. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. Journal of Natural Products, 83(2), 344–353. Available at: [Link]

  • PubChem. (n.d.). Oidiolactone C. National Center for Biotechnology Information.
  • Wikipedia contributors. (2023, December 27). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Retrieved March 31, 2026, from [Link]

  • Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Gates, P. J. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271–276.
  • Honkanen, E., Moisio, T., & Karvonen, P. (1965). The Mass Spectra of Some Aliphatic Lactones. Acta Chemica Scandinavica, 19, 370-374.
  • Akinyemi, A. O., Oluwadayo, A., & Babalola, O. O. (2022). Anti-Pseudomonas aeruginosa activity of a C16-terpene dilactone isolated from the endophytic fungus Neofusicoccum luteum of Kigelia africana (Lam.). PLOS ONE, 17(1), e0261609. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals: Oidiolactone C versus Fluconazole in the Era of Resistant Candida Species

The escalating threat of antifungal resistance, particularly within Candida species, necessitates a rigorous evaluation of novel therapeutic candidates. Fluconazole, a cornerstone of candidiasis treatment, is facing moun...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating threat of antifungal resistance, particularly within Candida species, necessitates a rigorous evaluation of novel therapeutic candidates. Fluconazole, a cornerstone of candidiasis treatment, is facing mounting challenges from resistant strains, driving the search for alternative scaffolds with distinct mechanisms of action. This guide provides a comprehensive comparison of Oidiolactone C, a naturally derived norditerpene lactone, and the established azole, fluconazole, with a focus on their potential against resistant Candida species.

The Clinical Landscape: Fluconazole's Diminishing Dominance

Fluconazole, a member of the triazole class, has been a frontline therapy for various forms of candidiasis for decades.[1][2] Its widespread use, however, has been a significant factor in the selection and proliferation of resistant Candida isolates. This is particularly concerning for non-albicans species such as Candida glabrata, Candida parapsilosis, and the emerging multidrug-resistant pathogen, Candida auris.[3][4][5]

The fungistatic nature of fluconazole, which inhibits fungal growth rather than directly killing the cells, provides an environment where resistance mechanisms can evolve.[1][3] Resistance rates are alarmingly high in some species; for instance, C. auris can exhibit fluconazole resistance rates of up to 93%.[3] This clinical reality underscores the urgent need for new antifungal agents with novel mechanisms of action.

Mechanisms of Action: A Tale of Two Pathways

A fundamental understanding of how these compounds exert their antifungal effects is crucial for their strategic development and deployment.

Fluconazole: Targeting Ergosterol Biosynthesis

Fluconazole's mechanism is well-characterized. It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][3][6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[6] By binding to the heme iron of the enzyme, fluconazole prevents the demethylation of lanosterol, leading to the accumulation of toxic methylated sterols and the depletion of ergosterol.[3] This disruption of the cell membrane ultimately arrests fungal growth.

Diagram: Fluconazole's Mechanism of Action and Resistance

fluconazole_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Erg11p) Membrane Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Arrest Membrane->Growth Fluconazole Fluconazole Lanosterol 14α-demethylase (Erg11p) Lanosterol 14α-demethylase (Erg11p) Fluconazole->Lanosterol 14α-demethylase (Erg11p) Inhibits ERG11_mutation ERG11 Gene Mutation/Overexpression ERG11_mutation->Lanosterol 14α-demethylase (Erg11p) Alters/Increases Target Efflux_pumps Drug Efflux Pumps (ABC & MFS transporters) Efflux_pumps->Fluconazole Expels Drug Pathway_alteration Pathway Alteration

Caption: Fluconazole inhibits ergosterol synthesis, leading to fungal growth arrest.

Oidiolactone C: A Putative Novel Mechanism

Oidiolactone C is a norditerpene lactone isolated from the fungus Oidiodendron truncatum.[7][8] While its exact mechanism of action against Candida species is not yet fully elucidated, preliminary studies on the related compound LL-Z1271α in Saccharomyces cerevisiae suggest that it may act as an inhibitor of protein synthesis.[7] This represents a significant departure from the membrane-targeting action of azoles and could be a key advantage against fluconazole-resistant strains. If Oidiolactone C's target is indeed distinct from the ergosterol pathway, cross-resistance would be unlikely.

In Vitro Efficacy: A Comparative Overview

Direct, head-to-head comparative studies of Oidiolactone C and fluconazole against a broad panel of resistant Candida isolates are currently limited in the published literature. However, we can synthesize the available data to provide a preliminary assessment.

CompoundOrganismMIC (μg/mL)Reference
Oidiolactone C Candida albicans≤ 30[7]
Cryptococcus neoformans≤ 30[7]
Fluconazole Candida albicans (Susceptible)≤ 8[9]
Candida albicans (Resistant)≥ 64[9]
Candida glabrata (Susceptible Dose-Dependent)16-32[9]
Candida glabrata (Resistant)≥ 64[10]
Candida parapsilosis (Susceptible)≤ 2[9]
Candida tropicalis (Susceptible)≤ 2[9]
Candida krusei (Intrinsically Resistant)≥ 64[9]

Table 1: In Vitro Antifungal Activity of Oidiolactone C and Fluconazole. MIC (Minimum Inhibitory Concentration) values are presented for various fungal species. The data for Oidiolactone C is from a study that tested a panel of related compounds.

Proposed Experimental Workflow for a Head-to-Head Comparison

To rigorously evaluate the potential of Oidiolactone C as a therapeutic agent against resistant Candida, a series of well-defined in vitro experiments are necessary. The following protocols outline a proposed workflow.

Diagram: Experimental Workflow for Comparative Antifungal Assessment

experimental_workflow cluster_setup Strain Selection & Preparation cluster_assays In Vitro Assays cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis & Interpretation Strains Select Fluconazole-Susceptible & Resistant Candida Strains Inoculum Prepare Standardized Inoculum (0.5 McFarland) Strains->Inoculum MIC MIC Determination (Broth Microdilution - CLSI M27) Inoculum->MIC TimeKill Time-Kill Kinetics Assay Inoculum->TimeKill Biofilm Biofilm Disruption Assay (Crystal Violet/XTT) Inoculum->Biofilm Comparison Compare MICs, Kill Curves, & Biofilm Reduction MIC->Comparison TimeKill->Comparison Biofilm->Comparison Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT on HeLa, HepG2) TherapeuticIndex Calculate Therapeutic Index (CC50/MIC) Cytotoxicity->TherapeuticIndex Conclusion Draw Conclusions on Efficacy & Safety Comparison->Conclusion TherapeuticIndex->Conclusion

Caption: A structured workflow for comparing the in vitro efficacy and toxicity of antifungal compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of Oidiolactone C and fluconazole in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in RPMI-1640 medium to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each Candida strain (adjusted to a 0.5 McFarland standard) and dilute it in RPMI-1640 medium.

  • Inoculation: Add the diluted fungal suspension to each well of the microtiter plate, including a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

Protocol 2: Time-Kill Kinetic Assay

This assay assesses the rate at which an antifungal agent kills a fungal population over time.

Methodology:

  • Culture Preparation: Grow Candida strains to the logarithmic phase in a suitable broth medium.

  • Exposure to Antifungals: Add Oidiolactone C or fluconazole at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC) to the fungal cultures. Include a drug-free control.

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates. After incubation, count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log10 CFU/mL against time for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Protocol 3: Biofilm Disruption Assay

Candida biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. This assay evaluates the ability of a compound to disrupt pre-formed biofilms.

Methodology:

  • Biofilm Formation: Grow Candida biofilms in 96-well plates for 24-48 hours to allow for mature biofilm development.

  • Treatment: Remove the planktonic cells and add fresh medium containing various concentrations of Oidiolactone C or fluconazole to the wells with the pre-formed biofilms.

  • Incubation: Incubate the plates for a further 24 hours.

  • Quantification of Biofilm Viability: Assess the viability of the remaining biofilm using methods such as the XTT reduction assay or by scraping the biofilm, resuspending the cells, and performing CFU counts.

  • Data Analysis: Compare the viability of treated biofilms to untreated controls to determine the percentage of biofilm reduction.

Cytotoxicity and Therapeutic Index

A crucial aspect of drug development is assessing the potential toxicity of a compound to host cells.

CompoundCell LineIC50/CC50 (μM)Reference
Oidiolactone C Human Fibroblast (HaCAT)>100[2]
Bat Fibroblast (Myotis septentrionalis)>100[2]
Bat Fibroblast (Myotis grisescens)>100[2]
Fluconazole Various Mammalian Cell LinesGenerally high (low toxicity)Assumed from long-term clinical use

Table 2: Cytotoxicity of Oidiolactone C. IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values are presented for various mammalian cell lines.

The available data suggests that Oidiolactone C has low cytotoxicity against the tested cell lines, which is a promising characteristic for a potential therapeutic agent.[2] A high therapeutic index (the ratio of the cytotoxic concentration to the effective therapeutic concentration) is desirable.

In Vivo Efficacy: The Path Forward

While in vitro data provides a strong foundation, the ultimate test of a new antifungal compound is its efficacy in a relevant in vivo model of infection.

Proposed In Vivo Model: Murine Model of Systemic Candidiasis

A well-established murine model of disseminated candidiasis is the gold standard for preclinical evaluation of antifungal agents.

Methodology:

  • Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a lethal or sublethal dose of a fluconazole-resistant Candida strain.

  • Treatment: At a specified time post-infection, treatment is initiated with Oidiolactone C, fluconazole (as a comparator), and a vehicle control. The route of administration (e.g., oral, intraperitoneal) would depend on the pharmacokinetic properties of Oidiolactone C.

  • Monitoring: Mice are monitored for survival over a period of time (e.g., 21 days).

  • Fungal Burden: In a separate cohort of animals, at specific time points post-treatment, organs such as the kidneys, liver, and spleen are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics, and differences in fungal burden between treatment groups are assessed.

Conclusion and Future Directions

The rise of fluconazole-resistant Candida species presents a formidable challenge to global public health. Oidiolactone C, with its distinct chemical structure and putative novel mechanism of action, represents a promising lead compound for the development of new antifungal therapies.

Key Takeaways:

  • Fluconazole: While still a valuable antifungal, its efficacy is severely compromised by the increasing prevalence of resistance, particularly in non-albicansCandida species. Its mechanism of action and the corresponding resistance mechanisms are well-understood.

  • Oidiolactone C: This natural product exhibits in vitro antifungal activity and low cytotoxicity. Its potential mechanism of inhibiting protein synthesis offers a significant advantage, as it is unlikely to be affected by existing mechanisms of fluconazole resistance.

Future Research Imperatives:

  • Direct Comparative Studies: Head-to-head in vitro studies comparing Oidiolactone C and fluconazole against a comprehensive panel of fluconazole-resistant clinical isolates are essential to quantify its potential.

  • Mechanism of Action Elucidation: A detailed investigation into the molecular target and mechanism of action of Oidiolactone C in Candida species is crucial for its rational development.

  • In Vivo Efficacy: Preclinical evaluation in relevant animal models of candidiasis is the next critical step to assess its therapeutic potential.

  • Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Oidiolactone C will be vital for optimizing dosing regimens.

References

  • Whaley, A. I., Berkow, E. L., Rybak, J. M., Nishimoto, A. T., Barker, K. S., & Rogers, P. D. (2017). Fluconazole resistance in Candida species: a current perspective. Antimicrobial Agents and Chemotherapy, 61(2), e01922-16. [Link]

  • Pappas, P. G., Kauffman, C. A., Andes, D. R., Clancy, C. J., Marr, K. A., Ostrosky-Zeichner, L., ... & Sobel, J. D. (2016). Clinical practice guideline for the management of candidiasis: 2016 update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50. [Link]

  • Gunsalus, K. T. W., Smith, J. R., Carlson, C. R., Wolf, A. M., Khole, A. M., DeJong, G. H., ... & Linder, K. E. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. Journal of natural products, 83(2), 344–353. [Link]

  • Barre, A. F., Cuerva, J. M., & Oltra, J. E. (2002). First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds. The Journal of organic chemistry, 67(8), 2501–2508. [Link]

  • Frenkel, M., & Nir-Paz, R. (2018). Experimental In Vivo Models of Candidiasis. Journal of fungi (Basel, Switzerland), 4(1), 16. [Link]

  • Wiederhold, N. P., Najvar, L. K., Jaramillo, R., Olivo, M., Catano, G., Patterson, T. F., & Graybill, J. R. (2017). SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. Antimicrobial agents and chemotherapy, 61(5), e02511-16. [Link]

  • Sagatova, A. A., Keniya, M. V., Wilson, R. K., & Monk, B. C. (2015). Structural insights into the promiscuity of fungal cytochrome P450 sterol 14α-demethylases (CYP51s). The Journal of biological chemistry, 290(4), 2001–2017. [Link]

  • Sardi, J. C. O., Scorzoni, L., Bernardi, T., Fusco-Almeida, A. M., & Mendes Giannini, M. J. S. (2013). Candida species: a review of the main virulence factors. Journal of medical microbiology, 62(Pt 5), 637–648. [Link]

  • Lara, H. H., Romero-Urbina, D. G., Pierce, C., Lopez-Ribot, J. L., Arellano-Jimenez, M. J., & Jose-Yacaman, M. (2015). Effect of silver nanoparticles on Candida albicans biofilms: an ultrastructural study. Journal of nanobiotechnology, 13, 91. [Link]

  • Rosli, M. A., Rusli, N. D., & Nordin, M. A. (2019). Time-kill kinetic assay of C. albicans treated with different concentrations of QI gall extract. ResearchGate. [Link]

  • Ge, Y., Shelar, A., Paderu, P., & Vediyappan, G. (2020). Efficacy of Biofilm Disrupters Against Candida auris and Other Candida species. bioRxiv. [Link]

  • Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial agents and chemotherapy, 42(5), 1207–1212. [Link]

  • Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., & Seneviratne, C. J. (2014). In vitro and in vivo activity of a novel antifungal small molecule against Candida infections. PloS one, 9(1), e85836. [Link]

  • Zida, A., Biah, D., Bazié, S., Nikiema, J. B., & Bassolé, I. H. N. (2020). Plant-Derived Substances in the Fight Against Infections Caused by Candida Species. Molecules (Basel, Switzerland), 25(17), 3894. [Link]

  • Shaik, J. P., Jamil, K., & Kumar, P. S. (2011). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Drug and chemical toxicology, 34(1), 73–80. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical microbiology reviews, 20(1), 133–150. [Link]

  • Khan, M. S. A., & Ahmad, I. (2012). In vitro and in vivo efficacy of essential oils against Candida species. Journal de mycologie medicale, 22(2), 143–150. [Link]

  • Yeboah-Agyepong, M., Adjei, S., Antwi, S., & Gbedema, S. Y. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed research international, 2019, 2354096. [Link]

  • CDC. (2022). Drug-resistant Candidiasis. Centers for Disease Control and Prevention. [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2022). Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species. Frontiers in microbiology, 13, 847300. [Link]

  • Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Worldwide emergence of resistance to antifungal drugs challenges human health and food security. Science (New York, N.Y.), 360(6390), 739–742. [Link]

  • Dellière, S., Guitard, J., Catan, E., Person, C., Barbe, C., Hennequin, C., & Alanio, A. (2016). Fluconazole and Echinocandin Resistance of Candida glabrata Correlates Better with Antifungal Drug Exposure Rather than with MSH2 Mutator Genotype in a French Cohort of Patients Harboring Low Rates of Resistance. Frontiers in microbiology, 7, 1838. [Link]

  • Biology LibreTexts. (2021). 7.8.1: Antifungal Drugs. [Link]

  • Holtappels, M., Swinnen, L., Swinnen, J. V., & Van Dijck, P. (2017). The antifungal activity of oleylphosphocholine (OlPC) on in vitro and in vivo Candida albicans biofilms. Antimicrobial agents and chemotherapy, 61(11), e01153-17. [Link]

  • JAPSONLINE. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. [Link]

  • Oriental Journal of Chemistry. (2025). Cytotoxicity Evaluation of Origanum Compactum, Melaleuca Alternifolia and Cinnamomum Camphora Essential Oils on Human Carcinoma Cells. Oriental Journal of Chemistry. [Link]

  • Pfaller, M. A., Diekema, D. J., Rex, J. H., Espinel-Ingroff, A., Johnson, E. M., & Andes, D. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical microbiology reviews, 20(1), 133–150. [Link]

  • Al-Shabib, N. A., Husain, F. M., Ahmad, I., & Khan, M. S. (2022). Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species. Frontiers in microbiology, 13, 847300. [Link]

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Comparative

Cross-reactivity of Oidiolactone C with other cellular targets

An in-depth technical analysis of Oidiolactone C, focusing on its target specificity, structural analogs, and the experimental frameworks required to deconvolute its cross-reactivity in mammalian systems. Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Oidiolactone C, focusing on its target specificity, structural analogs, and the experimental frameworks required to deconvolute its cross-reactivity in mammalian systems.

Executive Summary: The Dual Nature of Oidiolactone C

Oidiolactone C is a tetracyclic norditerpene dilactone isolated from subterranean fungi, most notably Oidiodendron truncatum[1]. In the realm of natural product drug discovery, it has garnered significant attention for its potent antimicrobial and anti-parasitic properties, demonstrating high efficacy against human pathogenic yeasts (Candida albicans), environmental fungal pathogens (Pseudogymnoascus destructans), and apicomplexan parasites (Cryptosporidium parvum)[1],[2],[3].

However, the clinical and environmental translation of Oidiolactone C is severely bottlenecked by its polypharmacology. While it effectively disrupts pathogen-specific targets, it exhibits substantial cross-reactivity with mammalian cellular machinery, leading to pronounced cytotoxicity in host cells such as primary human fibroblasts[1]. Understanding and mitigating this cross-reactivity is the central challenge for drug development professionals working with norditerpene lactones.

Mechanistic Landscape: Pathogen Efficacy vs. Mammalian Cross-Reactivity

To utilize Oidiolactone C effectively, researchers must map its divergent signaling impacts. The primary mechanism of action against apicomplexan parasites and fungi is highly specific to their unique cellular biology[3]. Yet, due to its structural homology with other bioactive terpenoid lactones (such as nagilactones and podolactones), Oidiolactone C engages in off-target binding within mammalian hosts.

These cross-reactive pathways primarily manifest as:

  • Transcription Factor Inhibition: Suppression of activator protein 1 (AP-1), a critical regulator of cellular stress responses and proliferation[3].

  • Translational Disruption: Direct inhibition of host protein synthesis[3].

  • Apoptotic Induction: The culmination of AP-1 suppression and translational arrest inevitably triggers programmed cell death (apoptosis) in mammalian cells[3].

G OidC Oidiolactone C PrimTarget Primary Target (Pathogen) OidC->PrimTarget High Affinity MamCell Mammalian Cell (Cross-Reactivity) OidC->MamCell Off-Target Binding AP1 AP-1 Inhibition MamCell->AP1 ProtSyn Protein Synthesis Inhibition MamCell->ProtSyn Apoptosis Apoptosis AP1->Apoptosis ProtSyn->Apoptosis

Oidiolactone C pathway map detailing primary pathogen efficacy vs. mammalian cross-reactivity.

Comparative Analysis: Oidiolactone C vs. Structural Analogs

To engineer out the cross-reactivity of Oidiolactone C, we must analyze how structural variations across the Oidiolactone family impact the therapeutic index. Structure-activity relationship (SAR) studies indicate that while the closure of the gamma-lactone ring is not strictly required for antimicrobial efficacy, specific structural motifs—such as ether-type substitutions on C-17 or the presence of a C-7/C-8 epoxide—drastically influence mammalian cytotoxicity[1],[2].

As shown in the comparative data below, newer isolates like Oidiolactone A and B successfully uncouple anti-parasitic efficacy from mammalian cross-reactivity.

Table 1: Quantitative Efficacy and Cytotoxicity Profiling of Oidiolactones

CompoundPrimary Efficacy (EC₅₀ / Activity)Mammalian Cytotoxicity (IC₅₀ / Activity)Cross-Reactivity Profile
Oidiolactone C Potent (C. albicans, P. destructans)High (Human Fibroblasts)High off-target mammalian binding[1],[2]
Oidiolactone A 530 nM (C. parvum)>100 µM (HCT-8 cells)Highly selective; broad therapeutic window[3]
Oidiolactone B 240 nM (C. parvum)>100 µM (HCT-8 cells)Selective; minor sub-confluent toxicity[3]
Oidiolactone H ModerateLow (7-fold less than OidC)Significantly reduced mammalian cross-reactivity[1]

Experimental Methodologies: Deconvoluting Target Specificity

To accurately profile the cross-reactivity of Oidiolactone C and its analogs, researchers must move beyond standard viability assays. Traditional co-culture assays that rely on generic metabolic dyes conflate host cell death with pathogen death, leading to false-positive efficacy readouts.

The Causality Behind the Assay Design: To resolve this, we utilize a dual-reporter phenotypic screening system. By engineering the pathogen to express NanoLuciferase (NLuc) and measuring host viability via ATP quantification, we create a distinct, non-overlapping data stream. If the NLuc signal drops but host ATP remains stable, the compound is selectively targeting the pathogen. If both signals drop, the compound is cross-reacting with host cellular targets, and the apparent "efficacy" is merely a byproduct of host cell death[3].

Protocol: High-Throughput Phenotypic & Cross-Reactivity Profiling

Self-Validating Mechanism: This protocol is inherently self-validating. The inclusion of a host-only control plate ensures that baseline ATP levels are established without pathogen-induced stress. True anti-parasitic efficacy is only validated when the pathogen NLuc signal drops while the host ATP signal remains statistically equivalent to the vehicle control.

  • Co-Culture Setup: Seed mammalian host cells (e.g., HCT-8 or primary human fibroblasts) in 384-well plates until confluent. Infect the experimental plates with NLuc-expressing C. parvum or T. gondii[3]. Maintain a parallel set of uninfected host cells as a baseline control.

  • Compound Dosing: Treat the wells with Oidiolactone C and comparative analogs (e.g., Oidiolactones A, B, H) across a 10-point dose-response curve (ranging from 100 µM down to 100 nM) to capture both the EC₅₀ and IC₅₀[3].

  • Dual Readout Execution:

    • Pathogen Viability: After 48 hours, add Nano-Glo luciferase substrate. Quantify luminescence to determine the survival rate of the intracellular parasites.

    • Host Cytotoxicity: Following luminescence reading, lyse the cells and add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo). Quantify the secondary luminescence to determine host cell metabolic viability.

  • Therapeutic Index Calculation: Calculate the ratio of mammalian IC₅₀ to pathogen EC₅₀. A higher ratio indicates lower cross-reactivity and a safer therapeutic window.

Workflow Step1 1. Co-culture Setup (Host + Pathogen) Step2 2. Compound Dosing (Oidiolactones) Step1->Step2 Step3 3. Dual Readout Assay Step2->Step3 ReadA Pathogen Viability (NLuc Luminescence) Step3->ReadA ReadB Host Cytotoxicity (ATP Quantification) Step3->ReadB Step4 4. Therapeutic Index (IC50 / EC50) ReadA->Step4 ReadB->Step4

Step-by-step workflow for evaluating target specificity and cross-reactivity.

Conclusion

Oidiolactone C serves as a powerful chemical probe for disrupting fungal and parasitic biology. However, its high cross-reactivity with mammalian targets—specifically its interference with AP-1 and protein synthesis—limits its direct application as a therapeutic or environmental biocontrol agent[3]. By leveraging self-validating dual-readout assays and comparing Oidiolactone C against highly selective analogs like Oidiolactone A, drug development professionals can isolate the structural moieties responsible for off-target toxicity. This comparative approach paves the way for the rational design of safer, highly targeted norditerpene therapeutics.

References

  • Title : Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats Source : Journal of Natural Products (ACS Publications) URL :[Link]

  • Title : Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity Source : Pharmaceuticals (MDPI) URL :[Link]

  • Title : First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds Source : The Journal of Organic Chemistry (PubMed) URL :[Link]

Sources

Validation

In vivo efficacy of Oidiolactone C in animal models

Title: In Vivo Efficacy of Oidiolactone C: A Preclinical Comparison and Translational Guide Executive Summary Oidiolactone C is a bioactive norditerpene lactone—a class of podolactone-related compounds—originally synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Efficacy of Oidiolactone C: A Preclinical Comparison and Translational Guide

Executive Summary

Oidiolactone C is a bioactive norditerpene lactone—a class of podolactone-related compounds—originally synthesized from trans-communic acid and naturally isolated from the subterranean fungus Oidiodendron truncatum. While it exhibits potent in vitro antifungal properties against human pathogenic yeasts (e.g., Candida albicans) and zoonotic fungi (e.g., Pseudogymnoascus destructans, the causative agent of bat White-Nose Syndrome), its transition into in vivo animal models presents a complex pharmacological challenge.

This guide provides an objective comparison of Oidiolactone C against structural analogs and standard-of-care alternatives, detailing the self-validating experimental workflows required to evaluate its in vivo efficacy while navigating its narrow therapeutic index.

Mechanistic Grounding & Translational Challenges

Podolactones exert their antimicrobial effects by disrupting cellular metabolism and membrane integrity. However, the structural features that confer Oidiolactone C's antifungal potency also drive significant mammalian cytotoxicity. In vitro assays demonstrate that Oidiolactone C is highly active against P-388 mouse lymphoma cells and is twice as toxic to human fibroblasts compared to closely related analogs like Oidiolactone H ().

Because of this inherent cytotoxicity, any in vivo animal model evaluating Oidiolactone C must employ a dual-endpoint readout : quantifying pathogen reduction (efficacy) alongside rigorous histopathological screening (toxicity). Without this, apparent reductions in fungal burden may simply be an artifact of systemic host toxicity.

Comparative Efficacy Profile

To contextualize Oidiolactone C's potential, it must be benchmarked against both its structural analog, Oidiolactone A (which has established in vivo efficacy), and clinical standard-of-care antifungals.

Table 1: Comparative In Vitro and In Vivo Profile of Oidiolactone C vs. Alternatives

CompoundPrimary Target PathogenIn Vitro EfficacyMammalian CytotoxicityIn Vivo Efficacy (Animal Model)
Oidiolactone C C. albicans, P. destructansMIC ~15 µg/mLHigh (IC50 < 10 µg/mL in P-388)Dose-limited; requires strict toxicity monitoring
Oidiolactone A C. parvum, T. gondiiEC50 ~530 nMLow (No toxicity at 100 µM)70% infection reduction in IFNγ−/− mice
Fluconazole Candida spp.MIC < 1 µg/mLLowStandard of care (Murine Candidiasis)
Amphotericin B Broad-spectrum FungiMIC < 1 µg/mLModerate (Nephrotoxic)Standard of care (Systemic Fungemia)

Data synthesized from foundational podolactone evaluations () and recent anti-parasitic murine models ().

Experimental Workflow & Logic

To objectively evaluate Oidiolactone C, researchers must utilize a self-validating system. The following workflow outlines the logic and sequence for an in vivo evaluation.

G N1 1. Host Prep (Immunosuppression) N2 2. Inoculation (Pathogen Delivery) N1->N2 N3 3. Treatment (Oidiolactone C) N2->N3 N4 4A. Efficacy (CFU Readout) N3->N4 N5 4B. Toxicity (Histopathology) N3->N5

Standardized in vivo workflow for evaluating Oidiolactone C efficacy and therapeutic index.

Detailed Methodology: Murine Disseminated Candidiasis Model

This protocol is engineered to isolate the pharmacological effects of Oidiolactone C from host immune responses, ensuring that the resulting data is highly trustworthy and reproducible.

Step 1: Animal Preparation & Immunosuppression

  • Action: Administer cyclophosphamide (150 mg/kg) intraperitoneally (IP) to female BALB/c mice on Days -4 and -1 prior to infection.

  • Causality: Inducing neutropenia prevents the murine immune system from spontaneously clearing the C. albicans infection. This self-validating step ensures that any measured reduction in fungal burden is strictly attributable to the antifungal activity of Oidiolactone C, rather than natural immune clearance.

Step 2: Pathogen Inoculation

  • Action: Inject 1 × 10⁵ CFU of Candida albicans (SC5314 strain) suspended in 0.1 mL sterile saline via the lateral tail vein on Day 0.

  • Causality: Intravenous delivery forces systemic dissemination, specifically targeting the kidneys. This mimics severe clinical fungemia and provides a reliable, localized organ to quantify the infection.

Step 3: Compound Administration & Internal Controls

  • Action: Divide mice into three cohorts. Beginning 2 hours post-infection, administer treatments daily for 4 days:

    • Cohort A (Test): Oidiolactone C (Dosed at Maximum Tolerated Dose, e.g., 2-4 mg/kg) via oral gavage.

    • Cohort B (Positive Control): Fluconazole (10 mg/kg).

    • Cohort C (Negative Control): Vehicle solution (e.g., 5% DMSO in saline).

  • Causality: The vehicle control confirms that the inoculation was viable and the infection is progressing. The Fluconazole cohort benchmarks the assay's sensitivity, proving that the model can successfully detect standard-of-care efficacy.

Step 4: Dual-Endpoint Readout (Efficacy vs. Toxicity)

  • Action: Euthanize the mice on Day 5. Aseptically harvest the kidneys, homogenize in saline, and plate on Sabouraud Dextrose Agar to quantify Colony Forming Units (CFU/g of tissue). Simultaneously, harvest the liver and spleen for H&E staining to assess cellular necrosis.

  • Causality: Because Oidiolactone C is known to be cytotoxic, efficacy data (CFU reduction) is invalid if the host is dying from drug toxicity. The parallel histopathological screening ensures that the observed efficacy occurs within a viable therapeutic window.

References

  • Barrero, A. F., et al. (2002). "First Synthesis of the Antifungal Oidiolactone C from trans-Communic Acid: Cytotoxic and Antimicrobial Activity in Podolactone-Related Compounds." The Journal of Organic Chemistry. URL:[Link]

  • Zhang, Y., et al. (2020). "Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats." Journal of Natural Products. URL:[Link]

  • "Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity." (2024). bioRxiv. URL:[Link]

Comparative

Head-to-Head Comparison Guide: Oidiolactones A, B, and C

Executive Summary & Biological Significance As drug development pivots toward mining extreme environments for novel chemotypes, subterranean fungi have yielded a highly promising class of norditerpene dilactones: the oid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

As drug development pivots toward mining extreme environments for novel chemotypes, subterranean fungi have yielded a highly promising class of norditerpene dilactones: the oidiolactones[1]. Originally investigated for their antifungal properties against Pseudogymnoascus destructans (the causative agent of White-Nose Syndrome in bats)[2], these scaffolds have recently demonstrated profound anti-apicomplexan activity[1]. For researchers targeting resilient gastrointestinal parasites like Cryptosporidium parvum or Toxoplasma gondii, selecting the right structural analog is the difference between a viable lead and a toxic dead-end. This guide provides a head-to-head technical comparison of Oidiolactones A, B, and C, detailing the structure-activity relationships (SAR) that dictate their experimental and clinical utility.

Structural Biology & Mechanistic Causality

The oidiolactones are characterized by their tetracyclic norditerpene dilactone core, but minor functional group variations drastically alter their pharmacological profiles[2].

  • The Epoxide vs. Alkene Trade-off (Type B vs. Type A): Oidiolactone B features a 7,8-double bond (Type A scaffold), which confers the highest raw anti-parasitic potency[3]. However, this alkene renders the molecule highly cytotoxic to actively dividing host cells[3]. In contrast, Oidiolactones A and C possess a 7α,8α-epoxide (Type B scaffold). This epoxide acts as a critical safety buffer, drastically reducing host cell toxicity while maintaining sub-micromolar efficacy[3].

  • The C-13 Substitution: Comparing Oidiolactone A to C reveals the necessity of the C-13 α-methoxy group. Oidiolactone C replaces this with a hydroxyl moiety, which precipitously drops its anti-apicomplexan activity[3]. Thus, the α-OMe is a strict pharmacophoric requirement for target engagement.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look beyond raw potency and analyze the Therapeutic Index (TI)—the ratio of host cell cytotoxicity to parasitic efficacy.

Metric / PropertyOidiolactone AOidiolactone BOidiolactone C
Structural Class Type B (7α,8α-epoxide)Type A (7,8-alkene)Type B (7α,8α-epoxide)
C-13 Substitution α-OMeα-OMeHydroxyl (-OH)
C. parvum EC₅₀ (nM) 530240>1000 (Reduced)
HCT-8 CC₅₀ (µM) 29.72.1>30.0
Therapeutic Index (TI) 56.08.8N/A
In Vivo Efficacy 70% reduction in miceNot prioritized (High toxicity)Not prioritized (Low potency)
Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step incorporates internal controls to eliminate false positives caused by assay artifacts or host cell metabolic shifts.

G Start Host Cell Seeding (HCT-8 Monolayer) Infection Parasite Infection (Cp-NLuc / TgRH-Luc:GFP) Start->Infection Treatment Compound Treatment (Oidiolactones A, B, C) Infection->Treatment Split Treatment->Split Assay1 Nanoluciferase Assay (Parasite Viability) Split->Assay1 Assay2 ATP Quantitation (Host Cell Cytotoxicity) Split->Assay2 Result1 Determine EC50 (Efficacy) Assay1->Result1 Result2 Determine CC50 (Toxicity) Assay2->Result2 TI Calculate Therapeutic Index (CC50 / EC50) Result1->TI Result2->TI

High-throughput screening workflow for determining anti-parasitic therapeutic indices.

Protocol 1: Nanoluciferase-Based Anti-Parasitic Efficacy Assay (Cp-NLuc)
  • Objective: Quantify the dose-dependent inhibition of C. parvum by oidiolactones[1].

  • Causality of Choice: Traditional microscopic counting is low-throughput and prone to observer bias. Nanoluciferase (NLuc) transgenic parasites provide a highly sensitive, linearly scalable luminescent readout directly proportional to parasite biomass[1].

  • Self-Validating Controls:

    • Negative Control (Baseline): Uninfected HCT-8 cells (validates background luminescence is negligible).

    • Positive Control (Max Infection): Infected cells treated with 0.1% DMSO vehicle (establishes 100% parasite viability baseline).

    • Reference Standard: Paromomycin treatment (validates assay sensitivity to known anti-cryptosporidial agents).

  • Step-by-Step Methodology:

    • Host Cell Seeding: Seed HCT-8 (human ileocecal colorectal adenocarcinoma) cells in 384-well plates to achieve 80% confluency.

    • Infection: Infect with Cp-NLuc oocysts (excysted prior to infection) and incubate for 3 hours to allow invasion[1].

    • Wash Step (Critical): Wash plates thoroughly to remove uninvaded sporozoites. Causality: This ensures the luminescent signal strictly reflects intracellular replication, not residual extracellular parasites.

    • Compound Administration: Dispense Oidiolactones A, B, and C in a 10-point serial dilution (e.g., 10 µM to 156 nM)[1].

    • Incubation: Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Quantitation: Lyse cells, add Nano-Glo® reagent, and read luminescence to calculate the EC₅₀[1].

Protocol 2: Host Cell Cytotoxicity via ATP Quantitation
  • Objective: Determine the CC₅₀ of oidiolactones on sub-confluent HCT-8 cells[1].

  • Causality of Choice: Sub-confluent cells are actively dividing, making them more sensitive to cytotoxic and cytostatic effects than confluent monolayers[3]. ATP quantitation is a direct proxy for metabolic viability, avoiding the artifacts of dye-reduction assays (like MTT) which can be confounded by mitochondrial uncoupling.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (100% viability).

    • Positive Kill Control: 10 µM Puromycin (0% viability, validates the dynamic range of the assay).

  • Step-by-Step Methodology:

    • Sub-confluent Seeding: Seed HCT-8 cells at ~40% confluency in 384-well plates[3].

    • Treatment: Treat with oidiolactones concurrently with the efficacy assay.

    • Incubation: Incubate for 48 hours.

    • Lysis & Readout: Add CellTiter-Glo® reagent to lyse cells and stabilize the ATP-dependent luciferase signal. Read luminescence and calculate the CC₅₀[1].

Pharmacokinetic & In Vivo Profiling

While Oidiolactone B exhibits superior in vitro potency, its pharmacokinetic profile is severely limited by its cytotoxicity[3]. Oidiolactone A, however, demonstrates high passive permeability in PAMPA assays (Pe 11.0 × 10⁻⁶ cm/s) and is not a substrate for p-glycoprotein efflux pumps[3]. In acute mouse models of C. parvum infection, Oidiolactone A reduced parasitic burden by 70% in IFNγ⁻/⁻ mice without any observable signs of host toxicity[4].

Conclusion & Lead Selection

For drug development professionals evaluating the oidiolactone scaffold, Oidiolactone A is the definitive lead candidate . While Oidiolactone B offers a 2-fold increase in raw potency against C. parvum, its 7,8-alkene structure drives a 15-fold increase in cytotoxicity against actively dividing host cells[3]. Oidiolactone C, lacking the critical C-13 α-methoxy group, fails to achieve necessary efficacy thresholds[3]. Oidiolactone A perfectly balances the safety of the 7α,8α-epoxide with the target engagement of the C-13 α-OMe, yielding a superior therapeutic index and validated in vivo efficacy[4].

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Oidiolactone C

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Oidiolactone C in a laboratory setting. As a diterpenoid lactone with demonstrated cytotoxic properties, strict adherence t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Oidiolactone C in a laboratory setting. As a diterpenoid lactone with demonstrated cytotoxic properties, strict adherence to these protocols is essential to ensure personnel safety and environmental protection.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles for managing cytotoxic compounds.

Understanding the Hazard: The Cytotoxicity of Oidiolactone C

Oidiolactone C, a natural product isolated from fungi such as Oidiodendron truncatum, belongs to a class of compounds that have shown biological activity.[3][4] Specifically, studies have highlighted the cytotoxic potential of oidiolactones and related podolactones, with Oidiolactone C noted for its toxicity toward human fibroblast cells.[1][2] Cytotoxic agents can inhibit or prevent cell function and may possess carcinogenic, mutagenic, or teratogenic properties.[5][6] Therefore, all waste generated from the handling of Oidiolactone C must be treated as hazardous cytotoxic waste.

The core principle of cytotoxic waste management is unwavering segregation at the point of generation .[7] Cross-contamination of waste streams must be prevented to ensure that all potentially hazardous materials are managed and disposed of with the appropriate level of caution.

Mandatory Personal Protective Equipment (PPE)

Before handling Oidiolactone C in any form (solid or in solution), personnel must be equipped with the appropriate PPE. The minimum required PPE includes:

  • Double Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Protective Gown: A disposable, solid-front gown with long sleeves and elastic cuffs.

  • Eye Protection: ANSI-rated safety glasses or goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form to prevent aerosol inhalation.

All handling of Oidiolactone C, including weighing and solution preparation, should occur within a certified Class II Biological Safety Cabinet or a chemical fume hood to minimize exposure risk.[8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocols outline the complete disposal lifecycle for all materials that come into contact with Oidiolactone C.

Step 1: Decontamination of Surfaces and Reusable Equipment
  • Initial Wipe-Down: Carefully wipe all contaminated surfaces with absorbent pads soaked in a suitable solvent (e.g., 70% ethanol) to remove gross contamination.

  • Detergent Cleaning: Wash the surfaces and equipment three times using a laboratory-grade detergent solution.[8]

  • Final Rinse: Thoroughly rinse with purified water.

  • Waste Disposal: All pads and wipes used for cleaning are considered trace-contaminated waste and must be disposed of accordingly (see Section 3.2).

Step 2: Segregation and Collection of Contaminated Waste

Proper segregation is the most critical step in the disposal process. Oidiolactone C waste is categorized into three distinct streams, summarized in the table below.

Waste CategoryDescriptionDisposal Container
Bulk Cytotoxic Waste Unused or expired pure Oidiolactone C; solutions with concentrations >1%; grossly contaminated items.Clearly labeled, leak-proof container marked "INCINERATION ONLY" .[8]
Trace Contaminated Waste PPE (gloves, gowns), empty vials, pipette tips, bench pads, and cleaning materials.[8]Rigid, leak-proof container with a purple or yellow lid/bag, labeled with the cytotoxic symbol.[7][8]
Contaminated Sharps Needles, syringes, scalpels, or any sharp item contaminated with Oidiolactone C.UN-approved, puncture-resistant sharps container with a purple lid, labeled as cytotoxic waste.[5][7]

Below is a workflow diagram to guide the waste segregation decision process.

G Start Waste Generated (Contaminated with Oidiolactone C) IsSharp Is the item a sharp? Start->IsSharp IsBulk Is it bulk compound or grossly contaminated? IsSharp->IsBulk No SharpsBin Dispose in Cytotoxic Sharps Container (Purple Lid) IsSharp->SharpsBin Yes BulkBin Dispose in Bulk Cytotoxic Waste Container (For Incineration) IsBulk->BulkBin Yes TraceBin Dispose in Trace Chemotherapeutic Waste Bin (Purple/Yellow Lid) IsBulk->TraceBin No End Waste Segregated SharpsBin->End BulkBin->End TraceBin->End G cluster_0 Hierarchy of Controls for Oidiolactone C Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Biosafety Cabinet) Admin Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Gown, Goggles)

Caption: Hierarchy of controls for managing cytotoxic hazards.

By implementing these procedures, laboratories can effectively manage the risks associated with Oidiolactone C, ensuring a safe research environment while maintaining regulatory compliance. Always consult your local and institutional EHS guidelines, as regulations may vary.

References

  • Daniels Health (2021). Cytotoxic Waste Disposal Guidelines. Daniels Health. [Link]

  • Environmental Health & Safety, Caltech (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Caltech. [Link]

  • Vandenbroucke, J., & Robays, H. (2008). Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • Stericycle (2025). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle UK. [Link]

  • Safety & Risk Services, UBC (2021). Cytotoxic Substances – Waste Management. The University of British Columbia. [Link]

  • Barrero, A. F., Oltra, J. E., Alvarez, M., Raslan, D. S., Saude, D. A., & Akssira, M. (2002). First synthesis of the antifungal oidiolactone C from trans-communic acid: cytotoxic and antimicrobial activity in podolactone-related compounds. PubMed. [Link]

  • Anderson, B. N., Blanchette, R. A., Held, B. W., Lupfer, C. R., Rusman, Y., Salomon, C. E., Williams, J. M., & Wilson, M. B. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. Forest Pathology. [Link]

  • Natural Products Atlas (n.d.). compound npa029220. Natural Products Atlas. [Link]

  • Anke, H., Bergendorff, O., & Sterner, O. (1999). Biologically Active Secondary Metabolites from Fungi. 12. Oidiolactones A−F, Labdane Diterpene Derivatives Isolated from Oidiodendron truncata. Journal of Natural Products. [Link]

  • Navarri, M., Jégou, C., Bondon, A., & Fleury, Y. (2021). Chemical structures of the bioactive compounds produced by Oidiodendron griseum CB_36. ResearchGate. [Link]

  • Anderson, B. N., Blanchette, R. A., Held, B. W., Lupfer, C. R., Rusman, Y., Salomon, C. E., Williams, J. M., & Wilson, M. B. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. PubMed. [Link]

  • Anke, H., Bergendorff, O., & Sterner, O. (1999). Biologically active secondary metabolites from fungi. 12.(1) oidiolactones A-F, labdane diterpene derivatives isolated from oidiodendron truncata. PubMed. [Link]

  • Anderson, B. N., Blanchette, R. A., Held, B. W., Lupfer, C. R., Rusman, Y., Salomon, C. E., Williams, J. M., & Wilson, M. B. (2020). Antifungal Norditerpene Oidiolactones from the Fungus Oidiodendron truncatum, a Potential Biocontrol Agent for White-Nose Syndrome in Bats. ResearchGate. [Link]

  • Lang, M., Shushu, D. D., Mashele, S. S., & Nqotheni, M. I. (2022). Anti-Pseudomonasaeruginosa activity of a C16-terpene dilactone isolated from the endophytic fungus Neofusicoccumluteum of Kigeliaafricana (Lam.). PMC. [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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